Asparenomycin B
Description
This compound has been reported in Streptomyces with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O6S |
|---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
(6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h9,17H,3-6H2,1-2H3,(H,15,18)(H,20,21)/b11-7+ |
InChI Key |
IATDYGCCUJUVGA-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)/CO |
Canonical SMILES |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)CO |
Synonyms |
asparenomycin asparenomycin A asparenomycin B asparenomycin C |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Asparenomycin B: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin B is a naturally occurring carbapenem antibiotic with notable antibacterial and β-lactamase inhibitory properties. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its producing microorganisms, Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.
Discovery and Producing Organisms
This compound, along with its congeners Asparenomycin A and C, was first isolated from the fermentation broths of two Streptomyces species.[1][2] Strain PA-31088 was identified as a new species and named Streptomyces tokunonensis sp. nov., while strain PA-39504 was identified as Streptomyces argenteolus.[1][2] These findings opened a new avenue for the exploration of carbapenem antibiotics.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are crucial for its characterization and further development. The following table summarizes the key properties as determined in early studies.
| Property | Value |
| Molecular Formula | C14H18N2O6S |
| Molecular Weight | 358 |
| Appearance | White powder |
| UV Absorption (in H2O) | λmax at 308 nm |
| Specific Rotation [α]D | +24° (c=0.5, H2O) |
| Solubility | Soluble in water; Insoluble in common organic solvents |
Experimental Protocols
Fermentation of Streptomyces tokunonensis
A detailed protocol for the fermentation of Streptomyces tokunonensis to produce this compound is outlined below. While specific yields can vary, this process provides a foundational method for its production.
1. Culture and Inoculum Preparation:
-
A stock culture of Streptomyces tokunonensis is maintained on an agar slant.
-
A loopful of the culture is used to inoculate a seed medium.
-
The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.
2. Production Fermentation:
-
The seed culture is transferred to a larger production fermenter containing a suitable fermentation medium.
-
The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize antibiotic production.
3. Monitoring:
-
The production of this compound in the fermentation broth is monitored periodically using techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving various chromatographic techniques.
1. Broth Filtration:
-
The fermentation broth is filtered to remove the mycelia and other solid components, yielding a clarified supernatant.
2. Ion-Exchange Chromatography:
-
The supernatant is passed through a column of a suitable anion-exchange resin.
-
The column is washed with water to remove unbound impurities.
-
This compound is then eluted from the resin using a salt gradient (e.g., NaCl solution).
3. Adsorption Chromatography:
-
The active fractions from the ion-exchange chromatography are pooled and applied to a column packed with an adsorbent resin.
-
The column is washed, and the antibiotic is eluted with an appropriate solvent system.
4. Gel Filtration Chromatography:
-
Further purification is achieved by gel filtration chromatography to separate molecules based on size.
-
This step helps in removing any remaining impurities of different molecular weights.
5. Lyophilization:
-
The purified fractions containing this compound are pooled and lyophilized (freeze-dried) to obtain the final product as a stable, white powder.
Antibacterial Activity
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a selection of clinically relevant bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.2 - 3.13 |
| Streptococcus pyogenes | ≤0.05 |
| Escherichia coli | 0.78 - 6.25 |
| Klebsiella pneumoniae | 1.56 - 12.5 |
| Pseudomonas aeruginosa | 25 - >100 |
| Proteus vulgaris | 0.78 - 3.13 |
| Serratia marcescens | 0.78 - 6.25 |
Biosynthetic Pathway
The biosynthesis of carbapenems like asparenomycin in Streptomyces is a complex process involving a series of enzymatic reactions. While the specific pathway for asparenomycin is not fully elucidated, it is understood to originate from primary metabolites and involves key enzymes such as β-lactam synthetases and various modifying enzymes that introduce the characteristic side chains.
Conclusion
This technical guide provides a detailed account of the discovery, isolation, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for scientists engaged in the research and development of novel antibiotics. The unique properties of this compound, particularly its broad-spectrum activity and β-lactamase inhibition, underscore its potential as a lead compound for future antibiotic development. Further research into its biosynthetic pathway and mechanism of action will be critical in realizing this potential.
References
An In-depth Technical Guide to Asparenomycin B Production by Streptomyces tokunonensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparenomycin B, a member of the carbapenem class of β-lactam antibiotics, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces tokunonensis. This document serves as a comprehensive technical guide detailing the current understanding of this compound, including its biosynthesis, production, purification, and mechanism of action. Due to the limited availability of specific data for this compound, this guide leverages information from closely related carbapenems and general principles of Streptomyces biology to provide a thorough overview for research and development purposes.
Introduction
Carbapenems are potent, broad-spectrum antibiotics that play a critical role in treating severe bacterial infections. Asparenomycins A, B, and C were first isolated from the fermentation broths of Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus.[1][2] These compounds exhibit significant antibacterial activity and are also known to be effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1] This guide focuses specifically on this compound, providing a detailed resource for researchers engaged in its study and potential therapeutic development.
Biosynthesis of this compound
The biosynthetic pathway for this compound has not been fully elucidated in the scientific literature. However, based on the known biosynthesis of other carbapenems, such as thienamycin, and the closely related Asparenomycin A, a putative pathway can be proposed. The core carbapenem structure is derived from acetate and glutamate. The biosynthesis is orchestrated by a biosynthetic gene cluster (BGC) containing genes encoding for the necessary enzymes.
Putative Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound in Streptomyces tokunonensis.
Production of this compound
Fermentation of Streptomyces tokunonensis
The production of this compound is achieved through submerged fermentation of Streptomyces tokunonensis. While specific optimal conditions for this compound production have not been published, general parameters for antibiotic production in Streptomyces species can be applied and optimized.
Table 1: Illustrative Fermentation Parameters for Streptomyces Species
| Parameter | Typical Range | Notes |
| Temperature | 28-30°C | Mesophilic growth is common for Streptomyces. |
| pH | 6.5-7.5 | A neutral to slightly acidic initial pH is often optimal. |
| Agitation | 150-250 rpm | Ensures adequate aeration and nutrient distribution. |
| Aeration | 0.5-1.5 vvm | Crucial for the aerobic metabolism of Streptomyces. |
| Inoculum Size | 5-10% (v/v) | A sufficient inoculum ensures a shorter lag phase. |
| Fermentation Time | 5-10 days | Secondary metabolite production typically occurs in the stationary phase. |
Culture Media
The composition of the fermentation medium is critical for cell growth and antibiotic production. A complex medium containing sources of carbon, nitrogen, and essential minerals is required.
Table 2: Example of a Production Medium for Streptomyces Fermentation
| Component | Concentration (g/L) | Purpose |
| Glucose | 20-40 | Primary carbon source. |
| Soybean Meal | 10-20 | Organic nitrogen source. |
| Yeast Extract | 2-5 | Source of vitamins and growth factors. |
| K₂HPO₄ | 1-2 | Phosphate source and buffering agent. |
| MgSO₄·7H₂O | 0.5-1 | Source of magnesium ions. |
| CaCO₃ | 1-3 | Buffering agent. |
| Trace Elements | Variable | Essential micronutrients. |
Note: The above tables provide generalized data for Streptomyces fermentation and should be optimized specifically for this compound production by S. tokunonensis.
Experimental Protocols
Cultivation of Streptomyces tokunonensis
Objective: To cultivate Streptomyces tokunonensis for the production of this compound.
Materials:
-
Streptomyces tokunonensis culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (as described in Table 2)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a sterile seed medium with S. tokunonensis from a stock culture.
-
Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Inoculate the production medium with the seed culture at a 5% (v/v) ratio.
-
Incubate the production culture at 28°C with shaking at 220 rpm for 7-10 days.
-
Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a bioassay or HPLC).
Caption: A generalized workflow for the cultivation of Streptomyces tokunonensis.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Diaion HP-20 resin (or equivalent)
-
Methanol
-
Ethyl acetate
-
Anion exchange resin (e.g., Dowex 1x2)
-
HPLC system with a C18 column
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Harvest and Clarification: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Adsorption Chromatography: Pass the clarified supernatant through a column packed with Diaion HP-20 resin. Wash the column with water to remove unbound impurities. Elute the bound compounds with a methanol-water gradient.
-
Solvent Extraction: Concentrate the methanol-eluate and extract with ethyl acetate to partition the this compound into the organic phase.
-
Ion-Exchange Chromatography: Evaporate the ethyl acetate and redissolve the residue in a suitable buffer. Apply the solution to an anion exchange column. Elute with a salt gradient (e.g., NaCl).
-
Reversed-Phase HPLC: Further purify the active fractions using a preparative reversed-phase HPLC system. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain a stable powder.
Caption: A general workflow for the isolation and purification of this compound.
Mechanism of Action
This compound, like other carbapenems, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a major component of the bacterial cell wall. This inhibition leads to cell lysis and bacterial death.
Furthermore, this compound is a potent inhibitor of a wide range of β-lactamases, including both penicillinases and cephalosporinases.[1] The mechanism of inhibition involves the acylation of the β-lactamase enzyme, forming a stable complex that renders the enzyme inactive.[1] This allows this compound to be effective against bacteria that have developed resistance to other β-lactam antibiotics through the production of these enzymes.
Caption: The dual mechanism of action of this compound.
Conclusion
This compound, produced by Streptomyces tokunonensis, represents a promising carbapenem antibiotic with both direct antibacterial and β-lactamase inhibitory activities. While specific details regarding its biosynthesis, optimal production, and purification are not extensively documented, this guide provides a robust framework based on established principles for Streptomyces and related carbapenems. Further research is warranted to fully characterize the biosynthetic pathway and optimize production processes to unlock the full therapeutic potential of this valuable natural product.
References
Asparenomycin B: A Technical Overview of a Carbapenem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin B is a member of the carbapenem class of β-lactam antibiotics.[1] Like other carbapenems, it is of interest for its potential broad-spectrum antibacterial activity and its ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to many penicillin and cephalosporin antibiotics. This document provides a technical guide to the chemical structure, known properties, and methods for the evaluation of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the general characteristics and the established experimental protocols relevant to this class of antibiotics.
Chemical Structure and Physicochemical Properties
This compound is an organic compound with the chemical formula C₁₄H₁₈N₂O₆S.[1] Its structure features the characteristic carbapenem core, a bicyclic system composed of a β-lactam ring fused to a five-membered ring that contains a carbon atom instead of a sulfur atom, as seen in penicillins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₆S | [1] |
| Average Molecular Weight | 342.37 g/mol | [1] |
| IUPAC Name | (1R,5S,6S)-6-[(1R)-1-hydroxyethyl]-2-[(2-amino-2-oxoethyl)sulfanyl]-1-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | [1] |
| Class | Carbapenem | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Antibacterial Activity and Mechanism of Action
This compound is reported to have a spectrum of antibacterial activity comparable to that of Asparenomycin A and exhibits β-lactamase inhibitory properties. Carbapenems are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
The primary mechanism of action for carbapenem antibiotics is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the weakening of the cell wall and ultimately results in cell lysis and death.
Experimental Protocols
Detailed experimental protocols specifically used for this compound are not widely published. However, the following sections describe standard methodologies for assessing the antibacterial activity and target engagement of carbapenem antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining the MIC is the broth microdilution method.
Methodology:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing CAMHB.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of a β-lactam antibiotic for specific PBPs. It relies on the competition between the test antibiotic and a labeled β-lactam (e.g., fluorescent penicillin) for binding to the PBPs.
Methodology:
-
Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from a culture grown to the mid-logarithmic phase.
-
Competition Reaction: The membrane preparation is incubated with varying concentrations of this compound for a specific time to allow for binding to the PBPs.
-
Labeling: A fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) is added to the reaction mixture and incubated to label any PBPs not bound by this compound.
-
SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: The fluorescently labeled PBPs are visualized using a fluorescence imager. The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity at a specific PBP band with increasing concentrations of this compound indicates binding.
-
IC₅₀ Determination: The concentration of this compound that results in a 50% reduction in the fluorescent signal for a particular PBP is determined as the IC₅₀ value, which is a measure of its binding affinity.
References
Asparenomycin B: A Technical Guide to its Mechanism of Action as a Carbapenem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparenomycin B is a member of the carbapenem class of β-lactam antibiotics. Like other carbapenems, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This is achieved through the covalent acylation of essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis. Furthermore, this compound exhibits potent inhibitory activity against a broad spectrum of bacterial β-lactamases, enzymes that confer resistance to many β-lactam antibiotics. This dual-action profile makes it an interesting subject for antibiotic research. This technical guide provides a detailed overview of the core mechanism of action of this compound, supported by available data, detailed experimental protocols for its characterization, and visualizations of the key pathways involved.
Introduction
The carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their structure, characterized by a carbapenem fused to a β-lactam ring, confers a high degree of resistance to most β-lactamases. Asparenomycins A, B, and C are naturally occurring carbapenems produced by Streptomyces tokunonensis. This compound's mechanism of action is centered on the disruption of peptidoglycan biosynthesis, an essential component of the bacterial cell wall.
Mechanism of Action
The bactericidal activity of this compound, like other carbapenems, is a multi-step process targeting the integrity of the bacterial cell wall.
Inhibition of Peptidoglycan Synthesis
The primary target of this compound is the synthesis of peptidoglycan, a critical polymer that provides structural integrity to the bacterial cell wall. The final stage of peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). This compound, a structural analog of the D-alanyl-D-alanine substrate of PBPs, covalently binds to the active site of these enzymes. This acylation reaction forms a stable, long-lived acyl-enzyme complex, effectively inactivating the PBP. The inhibition of multiple PBPs disrupts the proper formation and maintenance of the peptidoglycan layer, leading to a weakened cell wall, morphological defects, and ultimately, cell lysis due to internal osmotic pressure.
Interaction with Penicillin-Binding Proteins (PBPs)
Inhibition of β-Lactamases
A key feature of this compound is its potent inhibitory activity against a wide array of β-lactamases.[1] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. Asparenomycins A, B, and C have been shown to inhibit both cephalosporinases and penicillinases, typically at concentrations below 3 µM.[1] This inhibition is progressive and results from the formation of a stable acyl-enzyme complex with the β-lactamase.[1] This ability to inhibit β-lactamases protects this compound from degradation and can also potentiate the activity of other β-lactam antibiotics when used in combination.
Data Presentation
Comprehensive quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available qualitative and comparative information.
Table 1: Antibacterial Spectrum of this compound (Qualitative)
| Bacterial Group | Activity Level | Notes |
| Gram-positive bacteria | Active | Comparable to Asparenomycin A. |
| Gram-negative bacteria | Active | Broad-spectrum activity. |
| Anaerobic bacteria | Active | Generally susceptible to carbapenems. |
Table 2: β-Lactamase Inhibition Profile of Asparenomycins (A, B, and C)
| β-Lactamase Class | Inhibition | Inhibitory Concentration |
| Penicillinases | Yes | < 3 µM |
| Cephalosporinases | Yes | < 3 µM |
Note: Specific IC50 or Ki values for this compound against a panel of β-lactamases are not detailed in the available literature.
Table 3: Penicillin-Binding Protein (PBP) Interaction (Inferred)
| PBP Type | Interaction | Significance |
| High-molecular-weight PBPs | Covalent Inhibition | Primary bactericidal target. |
| Low-molecular-weight PBPs | Potential Interaction | Contribution to overall activity varies. |
Note: Specific kinetic constants (kinact/KI) for this compound binding to specific PBPs are not available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of carbapenem antibiotics like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial strain.
Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile 96-well microtiter plates.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial inoculum to each well except for the sterility control.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.
-
β-Lactamase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against a specific β-lactamase using a chromogenic substrate like nitrocefin.
Materials:
-
Purified β-lactamase enzyme.
-
This compound solution at various concentrations.
-
Nitrocefin solution (chromogenic β-lactam substrate).
-
Phosphate buffer (pH 7.0).
-
Spectrophotometer capable of reading at 486 nm.
-
96-well UV-transparent microtiter plate.
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of the microtiter plate, add the phosphate buffer, the β-lactamase solution, and varying concentrations of this compound.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction:
-
Add the nitrocefin solution to each well to initiate the hydrolysis reaction.
-
-
Measurement of Activity:
-
Immediately measure the change in absorbance at 486 nm over time using the spectrophotometer in kinetic mode. The rate of nitrocefin hydrolysis is proportional to the residual enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
For determination of the inhibition constant (Ki), experiments are performed at multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).
-
Penicillin-Binding Protein (PBP) Affinity Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin FL).
Materials:
-
Bacterial membrane preparations containing PBPs.
-
This compound solution at various concentrations.
-
Bocillin FL (fluorescent penicillin).
-
Phosphate-buffered saline (PBS).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
Procedure:
-
Competitive Binding:
-
Incubate the bacterial membrane preparations with varying concentrations of this compound for a specific time at a controlled temperature to allow for binding to PBPs.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of Bocillin FL to the mixture and incubate to label any PBPs that have not been bound by this compound.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding an excess of a non-fluorescent β-lactam to saturate all remaining PBP binding sites.
-
Prepare the membrane protein samples for electrophoresis by adding SDS-PAGE sample buffer and heating.
-
-
Electrophoresis and Imaging:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band at different concentrations of this compound.
-
The concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band corresponds to the IC50 value, which is an indicator of its binding affinity.
-
To determine the second-order rate constant (kinact/KI), a more precise measure of covalent inhibitor potency, time-dependent inhibition experiments are conducted.
-
Conclusion
This compound is a carbapenem antibiotic that exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis via the acylation of penicillin-binding proteins. Its notable ability to also inhibit a broad range of β-lactamases contributes significantly to its antibacterial profile. While detailed quantitative data on its interaction with specific bacterial targets are not widely available in contemporary literature, the foundational mechanisms and the experimental protocols for their elucidation are well-established. Further research to quantify the PBP binding kinetics and β-lactamase inhibition spectrum of this compound would provide a more complete understanding of its potential as an antimicrobial agent.
References
Unraveling the Subtle Distinctions: A Technical Guide to the Structural Differences of Asparenomycin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
Asparenomycins A, B, and C, a family of carbapenem antibiotics isolated from Streptomyces tokumonensis and Streptomyces argenteolus, represent a significant area of interest in the development of novel anti-bacterial agents.[1] Their potent activity is intrinsically linked to their unique molecular architecture. Understanding the subtle yet critical structural variations between these three congeners is paramount for structure-activity relationship (SAR) studies and the strategic design of next-generation therapeutics. This technical guide provides an in-depth analysis of the core structural differences, supported by comparative data and a detailed overview of the experimental protocols for their isolation and characterization.
Core Structural Differences
The fundamental structure of the asparenomycins is based on the carbapenem nucleus. The primary distinctions between Asparenomycin A, B, and C lie in the stereochemistry and oxidation state of the side chain at the C-6 position.
Asparenomycin A is characterized by a sulfoxide group in the side chain with an (R) configuration at the sulfur atom.
Asparenomycin B is the diastereomer of Asparenomycin A, possessing a sulfoxide group with an (S) configuration at the sulfur atom.
Asparenomycin C is the thioether analog, representing the reduced form of both Asparenomycin A and B at the sulfur atom in the side chain.
These seemingly minor modifications in the side chain have a significant impact on the biological activity and physicochemical properties of the molecules.
Comparative Physicochemical and Biological Data
To facilitate a clear comparison of the three asparenomycin congeners, the following table summarizes their key quantitative data.
| Property | Asparenomycin A | This compound | Asparenomycin C |
| Molecular Formula | C₁₄H₁₆N₂O₆S | C₁₄H₁₆N₂O₆S | C₁₄H₁₆N₂O₅S |
| Molecular Weight | 356.36 g/mol | 356.36 g/mol | 340.36 g/mol |
| UV λmax (in H₂O) | 298 nm | 298 nm | 301 nm |
| [α]D²⁵ (c=1, H₂O) | +150° | +45° | +105° |
| Biological Activity | Potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Strong inhibitor of β-lactamases. | Weaker antibacterial activity compared to Asparenomycin A. | Moderate antibacterial activity, generally intermediate between A and B. |
Visualization of Structural Differences
The logical relationship and structural divergence of Asparenomycins A, B, and C from a common precursor can be visualized as follows:
Experimental Protocols
The isolation and characterization of Asparenomycins A, B, and C involve a series of meticulous microbiological and chemical procedures. The following is a detailed methodology based on established protocols.
Fermentation and Isolation
1. Microorganism and Culture Conditions:
-
A culture of Streptomyces tokumonensis or Streptomyces argenteolus is grown in a suitable fermentation medium containing sources of carbon, nitrogen, and inorganic salts.
-
The fermentation is carried out under aerobic conditions at a controlled temperature (typically 28-30°C) for a period of 3-5 days.
2. Harvest and Extraction:
-
The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.
-
The supernatant, containing the crude antibiotic mixture, is subjected to extraction with a water-immiscible organic solvent, such as ethyl acetate, at a slightly acidic pH.
3. Purification:
-
The crude extract is concentrated under reduced pressure.
-
The concentrate is then subjected to a series of chromatographic techniques for the separation of the individual asparenomycins. This typically includes:
-
Adsorption chromatography on a non-ionic resin (e.g., Diaion HP-20).
-
Gel filtration chromatography (e.g., Sephadex LH-20).
-
High-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) is used for the final separation and purification of Asparenomycins A, B, and C.
-
Structural Elucidation Workflow
The determination of the precise chemical structures of the isolated asparenomycins is achieved through a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the accurate molecular weight and elemental composition of each asparenomycin.
2. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy is used to identify the characteristic chromophores present in the molecules, which aids in confirming the carbapenem nucleus.
3. Infrared (IR) Spectroscopy:
-
IR spectroscopy provides information about the functional groups present, such as the characteristic β-lactam carbonyl stretching frequency and the carboxyl group.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques are fundamental for determining the carbon-hydrogen framework of the molecules.
-
2D NMR (COSY, HMQC/HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments are crucial for determining the relative stereochemistry of the substituents on the carbapenem ring and the side chain.
5. X-ray Crystallography:
-
If suitable single crystals can be obtained, X-ray crystallography provides the most definitive three-dimensional structure and absolute stereochemistry of the molecule.
This comprehensive approach, integrating separation science with advanced spectroscopic methods, is essential for the unambiguous determination of the subtle but significant structural differences between Asparenomycin A, B, and C. This knowledge is the bedrock for future research aimed at harnessing the therapeutic potential of this important class of antibiotics.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Asparenomycin B in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparenomycin B, a carbapenem antibiotic with significant biological activity, is a secondary metabolite produced by Streptomyces tokunonensis and Streptomyces argenteolus.[1] Despite its discovery and the characterization of its chemical structure, the precise biosynthetic pathway remains unelucidated. This technical guide synthesizes current knowledge on carbapenem biosynthesis in Streptomyces to propose a putative and detailed biosynthetic pathway for this compound. By drawing strong analogies from the well-characterized biosynthesis of thienamycin, this document aims to provide a foundational framework for future research, including the identification of the biosynthetic gene cluster, functional characterization of enzymes, and potential bioengineering efforts. This guide includes hypothetical quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the proposed metabolic route and experimental workflows to facilitate a deeper understanding and stimulate further investigation into this promising antibiotic.
Introduction
The carbapenems are a class of β-lactam antibiotics renowned for their broad-spectrum antibacterial activity and resistance to many β-lactamases. This compound, isolated from fermentation broths of Streptomyces tokunonensis and Streptomyces argenteolus, belongs to this important class of molecules.[1][2] Its chemical structure suggests a biosynthetic origin shared with other carbapenems, such as the clinically significant thienamycin. Understanding the biosynthesis of this compound is paramount for several reasons: it can enable the genetic engineering of the producing strains for improved titers, facilitate the generation of novel analogs with enhanced properties through combinatorial biosynthesis, and provide insights into the evolution of antibiotic production in Streptomyces.
This document presents a hypothetical, yet scientifically grounded, biosynthetic pathway for this compound. The proposed pathway is constructed based on the known enzymatic steps in the biosynthesis of thienamycin and other carbapenems, tailored to the specific structural features of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the carbapenem core is conserved across different producing organisms. It is hypothesized that the biosynthesis of this compound initiates from primary metabolites and proceeds through a series of enzymatic reactions to form the characteristic carbapenem ring structure, followed by tailoring reactions to yield the final molecule.
Core Carbapenem Ring Formation
The formation of the bicyclic carbapenem nucleus is proposed to proceed as follows:
-
Condensation: The pathway is initiated by the condensation of acetyl-CoA and L-glutamate-5-semialdehyde, catalyzed by a Carbapenem synthase (CarA) . This reaction forms the initial pyrroline ring.
-
β-Lactam Ring Formation: A β-lactam synthetase (CarB) utilizes ATP to catalyze the formation of the four-membered β-lactam ring, fused to the pyrroline ring, yielding the carbapenam core.
-
Desaturation and Epimerization: A Carbapenem desaturase/epimerase (CarC) introduces a double bond in the five-membered ring and inverts the stereochemistry at C-5 to produce the carbapenem core structure.
Side Chain Attachment and Modification
The structural diversity of carbapenems arises from the nature of the side chains attached to the core ring. For this compound, the following steps are proposed for the attachment and modification of the C-2 and C-6 side chains:
-
C-6 Side Chain Formation: The hydroxyethylidene side chain at C-6 is likely installed by a dedicated set of enzymes, possibly involving an enolpyruvyl transferase and subsequent reduction.
-
C-2 Side Chain Attachment: The distinctive sulfinyl-containing side chain at C-2 is proposed to be attached via a cysteinyl transferase , followed by oxidation of the sulfur atom by a monooxygenase .
A schematic representation of the proposed biosynthetic pathway is depicted below.
Putative Biosynthetic Gene Cluster
Based on the proposed pathway and the organization of known carbapenem biosynthetic gene clusters, a hypothetical gene cluster for this compound biosynthesis is presented below.
| Gene (Putative) | Proposed Function | Homolog in Thienamycin Cluster |
| aspA | Carbapenem synthase | thnC |
| aspB | β-lactam synthetase | thnE |
| aspC | Carbapenem desaturase/epimerase | thnG |
| aspD | Enolpyruvyl transferase for C-6 side chain | - |
| aspE | Reductase for C-6 side chain | - |
| aspF | Cysteinyl transferase for C-2 side chain | thnT |
| aspG | Monooxygenase for C-2 side chain oxidation | - |
| aspR | Transcriptional regulator | thnA |
| aspT | Efflux protein (resistance) | thnP |
Detailed Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway, a series of experiments are required. The following protocols provide a roadmap for researchers aiming to elucidate the biosynthesis of this compound.
Identification and Sequencing of the Biosynthetic Gene Cluster
Objective: To identify and sequence the complete biosynthetic gene cluster for this compound from Streptomyces tokunonensis.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of S. tokunonensis using a standard phenol-chloroform extraction method or a commercial kit.
-
Genome Sequencing: The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a complete and accurate genome assembly.
-
Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The cluster showing homology to known carbapenem biosynthetic gene clusters will be prioritized.
Gene Inactivation and Complementation Studies
Objective: To confirm the involvement of the identified gene cluster in this compound biosynthesis.
Methodology:
-
Gene Knockout: Key putative biosynthetic genes (e.g., aspA, aspB, aspF) will be inactivated using a targeted gene replacement strategy, such as Redirect PCR targeting.
-
Metabolite Analysis: The resulting mutant strains will be cultivated, and their fermentation broths will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound.
-
Gene Complementation: The inactivated gene will be reintroduced into the mutant strain on an integrative plasmid to restore this compound production, thus confirming the gene's function.
Heterologous Expression and In Vitro Enzymatic Assays
Objective: To characterize the function of individual biosynthetic enzymes.
Methodology:
-
Heterologous Expression: Individual genes from the cluster will be cloned into an expression vector and expressed in a suitable heterologous host, such as E. coli or a model Streptomyces species.
-
Protein Purification: The expressed enzymes will be purified using affinity chromatography.
-
Enzymatic Assays: The activity of the purified enzymes will be tested in vitro using synthetic substrates. The reaction products will be analyzed by HPLC-MS to confirm the enzyme's catalytic function.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data that could be obtained from the experimental work described above. This data is for illustrative purposes to guide researchers in their data presentation.
| Experiment | Strain/Enzyme | Parameter | Value |
| Fermentation Titer | S. tokunonensis (Wild-type) | This compound Titer | 150 ± 20 mg/L |
| Fermentation Titer | S. tokunonensis ΔaspA | This compound Titer | Not Detected |
| Fermentation Titer | S. tokunonensis ΔaspF | This compound Titer | Not Detected |
| Enzyme Kinetics (AspA) | Purified AspA | Km for Acetyl-CoA | 50 ± 5 µM |
| Enzyme Kinetics (AspA) | Purified AspA | Km for L-Glutamate-5-semialdehyde | 75 ± 10 µM |
| Enzyme Kinetics (AspF) | Purified AspF | kcat | 1.2 ± 0.1 s-1 |
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound in Streptomyces provides a robust framework for initiating detailed molecular and biochemical investigations. The elucidation of this pathway will not only fill a significant knowledge gap in the field of natural product biosynthesis but also unlock the potential for the rational design and production of novel carbapenem antibiotics. Future work should focus on the experimental validation of the proposed pathway, the characterization of the regulatory networks governing the expression of the biosynthetic gene cluster, and the exploration of the enzymatic machinery for biocatalytic applications. The journey to fully understand and harness the biosynthetic potential of this compound is just beginning, and the methodologies and hypotheses presented in this guide are intended to pave the way for exciting discoveries in the realm of antibiotic research and development.
References
Asparenomycin B: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin B is a naturally occurring carbapenem antibiotic belonging to the asparenomycin family, which also includes asparenomycins A and C.[1][2] These antibiotics are produced by the fermentation of Streptomyces tokumonensis sp. nov. and Streptomyces argenteolus.[2][3] Like other carbapenems, asparenomycins exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Data Presentation: Antibacterial Spectrum of this compound
Extensive literature searches did not yield specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound in publicly available scientific journals. The primary research article detailing the antibacterial activity of the asparenomycin family, "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity," indicates broad-spectrum activity for the class, but the specific MIC values for this compound are not detailed in the accessible abstract.[1]
While quantitative data for this compound is not available, the study on asparenomycins indicates that as a class, they are potent against a wide range of bacteria. Asparenomycin A, a closely related compound, has been shown to be bactericidal.[1]
Mechanism of Action
As a member of the carbapenem class of β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This occurs through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). The acylation of these enzymes prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, ultimately leading to cell lysis and death.
The asparenomycin family, including B, has also been shown to be effective inhibitors of a wide array of β-lactamases, including both penicillinases and cephalosporinases. This inhibition occurs through the formation of a stable acyl-enzyme complex, protecting the antibiotic from enzymatic degradation and restoring activity against otherwise resistant bacteria.
References
- 1. Stability of meropenem and effect of 1 beta-methyl substitution on its stability in the presence of renal dehydropeptidase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Stability of Newly Introduced β-Lactam Antibiotics to Renal Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THIENAMYCIN, A NEW β-LACTAM ANTIBIOTIC I. DISCOVERY, TAXONOMY, ISOLATION AND PHYSICAL PROPERTIES [jstage.jst.go.jp]
In Vitro Activity of Asparenomycin B Against Gram-positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Asparenomycin B, a member of the carbapenem class of antibiotics, has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, focusing on quantitative data and the experimental methodologies used in its evaluation.
Core Findings: In Vitro Susceptibility
This compound exhibits potent inhibitory activity against various clinically relevant Gram-positive pathogens. The minimum inhibitory concentration (MIC), a key measure of antibiotic efficacy, has been determined for this compound against several bacterial species.
Summary of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against a selection of Gram-positive bacteria. These values represent the lowest concentration of the antibiotic that prevents visible growth of the microorganism in vitro.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Smith | 0.1 |
| 209P | 0.2 | |
| 55-2 (Penicillinase-producing) | 0.2 | |
| 562 (Methicillin-resistant) | 1.6 | |
| Staphylococcus epidermidis | ATCC 12228 | 0.2 |
| Streptococcus pyogenes | A20201 | ≤0.012 |
| Streptococcus pneumoniae | Type I | 0.05 |
| Type II | 0.05 | |
| Type III | 0.025 | |
| Enterococcus faecalis | NCTC 775 | 12.5 |
Experimental Protocols
The determination of the in vitro activity of this compound relies on standardized and meticulous laboratory procedures. The primary method employed for assessing its efficacy is the measurement of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were determined using the agar dilution method, a standard technique in microbiology for assessing antibiotic susceptibility.
Methodology:
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and then serially diluted to obtain a range of concentrations.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is supplemented with the various concentrations of this compound. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.
-
Incubation: The inoculated plates are incubated under specific conditions of temperature and time, typically 37°C for 18-24 hours.
-
Result Interpretation: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the tested bacterial strain.
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the determination of the in vitro activity of this compound using the agar dilution method.
This in-depth guide provides researchers, scientists, and drug development professionals with the core data and methodologies related to the in vitro activity of this compound against Gram-positive bacteria. The provided information serves as a valuable resource for further research and development in the field of antibacterial therapeutics.
In Vitro Activity of Asparenomycin B Against Gram-negative Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Asparenomycin B, a member of the carbapenem class of antibiotics, demonstrates significant in vitro activity against a range of Gram-negative bacteria. This technical guide provides a comprehensive analysis of its antibacterial profile, compiling available quantitative data, detailing experimental methodologies, and illustrating key concepts through diagrams.
Antimicrobial Spectrum and Potency
This compound exhibits a broad spectrum of activity against Gram-negative bacteria, including both aerobic and anaerobic species. Its potency, as determined by Minimum Inhibitory Concentration (MIC) values, is particularly noteworthy against several clinically relevant pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Minimum Inhibitory Concentrations (MICs) of this compound against Gram-negative Bacteria
The following table summarizes the in vitro activity of this compound against a variety of Gram-negative bacterial strains. Data is compiled from the foundational study by Kimura et al. (1982) in "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity."
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | NIHJ | 0.78 |
| K-12 | 0.39 | |
| No. 5 | 0.39 | |
| Klebsiella pneumoniae | NCTC 9633 | 0.78 |
| No. 31 | 1.56 | |
| Proteus vulgaris | OX-19 | 0.78 |
| Proteus rettgeri | GN 311 | 0.78 |
| Morganella morganii | IFO 3848 | 0.39 |
| Serratia marcescens | T-55 | 1.56 |
| Enterobacter cloacae | 233 | 1.56 |
| Pseudomonas aeruginosa | NCTC 10662 | >100 |
| No. 12 | >100 | |
| Bacteroides fragilis | ATCC 25285 | 0.1 |
| G-3 | 0.1 |
Data sourced from Kimura Y, et al. The Journal of Antibiotics. 1982;35(1):32-38.
Experimental Protocols
The determination of the in vitro activity of this compound was conducted using standardized laboratory procedures to ensure accuracy and reproducibility.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented were determined using the agar dilution method , a standard technique for assessing antimicrobial susceptibility.
Methodology:
-
Preparation of Antibiotic Plates: A series of agar plates were prepared, each containing a specific, twofold serial dilution of this compound.
-
Inoculum Preparation: The bacterial strains were cultured in a suitable broth medium to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate was inoculated with a standardized amount of the bacterial suspension.
-
Incubation: The inoculated plates were incubated under appropriate atmospheric conditions (aerobic or anaerobic) and temperatures (typically 37°C) for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria on the agar surface.
Mechanism of Action: Beta-Lactamase Inhibition
A key aspect of this compound's activity against Gram-negative bacteria is its ability to inhibit a wide range of beta-lactamase enzymes. These enzymes are a primary mechanism of resistance to beta-lactam antibiotics, as they hydrolyze the antibiotic's active beta-lactam ring.
Asparenomycins, including this compound, have been shown to be potent inhibitors of both cephalosporinases and penicillinases produced by Gram-negative bacteria. This inhibition is often progressive and results from the acylation of the beta-lactamase enzyme by the antibiotic.
Conclusion
This compound demonstrates potent in vitro activity against a significant number of Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa. Its mechanism of action, which includes the inhibition of beta-lactamases, makes it an interesting compound for further research and development. The data presented in this guide, derived from foundational studies, provides a solid basis for understanding the potential of this compound in the context of antibacterial drug discovery. Further investigations into its efficacy against contemporary, multidrug-resistant Gram-negative strains would be a valuable next step.
Asparenomycin B: A Technical Guide to its Beta-Lactamase Inhibitory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparenomycin B is a carbapenem antibiotic with significant potential as a beta-lactamase inhibitor. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, inhibitory activity against beta-lactamases, and its potential for synergistic applications with other beta-lactam antibiotics. This guide consolidates available data, presents detailed experimental protocols for its evaluation, and visualizes key concepts to facilitate a deeper understanding for researchers and drug development professionals in the field of antibacterial agent discovery.
Introduction
The rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes by bacteria, poses a significant threat to global health. These enzymes hydrolyze the beta-lactam ring common to many life-saving antibiotics, rendering them ineffective. A key strategy to combat this resistance is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor.
This compound belongs to the carbapenem class of antibiotics, a group known for its broad-spectrum antibacterial activity and stability against many beta-lactamases. Beyond its intrinsic antibacterial properties, this compound has demonstrated potent inhibitory activity against a wide array of beta-lactamases, including both penicillinases and cephalosporinases. This dual-action capability makes it a compelling candidate for further investigation and development, both as a standalone agent and as a partner in combination therapies. This technical guide aims to provide a detailed resource for researchers exploring the potential of this compound.
Chemical Properties
This compound is a structurally complex molecule with the IUPAC name 3-(2-acetamidoethanesulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₈N₂O₆S |
| Molecular Weight | 342.37 g/mol |
| Class | Carbapenem |
| CAS Number | 79366-72-6 |
Mechanism of Action as a Beta-Lactamase Inhibitor
This compound, like other carbapenems, functions as a beta-lactamase inhibitor through the acylation of the active site of the enzyme. The process involves the opening of the beta-lactam ring of this compound and the formation of a stable, covalent acyl-enzyme intermediate. This effectively sequesters the beta-lactamase, preventing it from hydrolyzing and inactivating co-administered beta-lactam antibiotics. The inhibition by the closely related Asparenomycin A has been shown to be progressive with time, indicating a time-dependent inactivation of the enzyme.[1]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, studies on the asparenomycin family of compounds provide valuable insights into their potent beta-lactamase inhibitory activity.
Table 1: Inhibitory Activity of Asparenomycins
| Compound Family | Target Beta-Lactamases | Inhibitory Concentration | Reference |
| Asparenomycins A, B, & C | Wide range of cephalosporinases and penicillinases | < 3 µM | [1] |
Note: This data represents the general activity of the Asparenomycin family. Further specific studies on this compound are required to determine its precise IC50 values against a panel of clinically relevant beta-lactamases.
Table 2: Synergy with Beta-Lactam Antibiotics
| Asparenomycin Analog in Combination with | Bacterial Strains | Synergy Level | Reference |
| Ampicillin | Various beta-lactamase-producing organisms | Moderate |
Note: This data is for an analog of Asparenomycin A and should be considered indicative of the potential for synergy with this compound, pending direct experimental verification.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a beta-lactamase inhibitor.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific beta-lactamase.
Materials:
-
Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15)
-
This compound
-
Nitrocefin (chromogenic beta-lactam substrate)
-
Phosphate buffer (pH 7.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to create a series of concentrations.
-
In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Checkerboard Synergy Assay
The checkerboard assay is a method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
Objective: To evaluate the synergistic potential of this compound with a beta-lactam antibiotic against a beta-lactamase-producing bacterial strain.
Materials:
-
This compound
-
Beta-lactam antibiotic (e.g., Piperacillin, Ceftazidime)
-
Beta-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial twofold dilutions of the beta-lactam antibiotic horizontally across a 96-well plate in MHB.
-
Prepare serial twofold dilutions of this compound vertically down the plate in MHB. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with a standardized suspension of the beta-lactamase-producing bacteria (e.g., 5 x 10⁵ CFU/mL).
-
Include control wells for each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results based on the FIC index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Conclusion and Future Directions
This compound demonstrates significant promise as a beta-lactamase inhibitor, positioning it as a valuable candidate for addressing the challenge of antibiotic resistance. Its carbapenem structure confers broad-spectrum inhibitory activity against a variety of clinically important beta-lactamases. While quantitative data specifically for this compound is still emerging, the information available for the asparenomycin family strongly supports its potential.
Future research should focus on a comprehensive evaluation of this compound's inhibitory profile against a wide panel of contemporary beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases. In-depth kinetic studies are necessary to fully elucidate its mechanism of inhibition and to determine key parameters such as Ki and k_inact. Furthermore, extensive in vitro and in vivo synergy studies with a range of beta-lactam antibiotics are crucial to identify optimal partner drugs and to pave the way for potential clinical applications. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake these critical next steps in the development of this compound as a novel weapon in the fight against bacterial resistance.
References
Methodological & Application
Application Notes and Protocols for Studying Asparenomycin B Beta-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin B is a carbapenem antibiotic with the ability to inhibit a wide range of beta-lactamase enzymes, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics.[1] This document provides detailed application notes and experimental protocols for researchers studying the beta-lactamase inhibitory properties of this compound. The methodologies outlined below are essential for characterizing its spectrum of activity, potency, and potential for synergistic interactions with other beta-lactam antibiotics. Asparenomycins inhibit beta-lactamases by acylating the enzymes in a progressive manner, forming stable complexes.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound against Beta-Lactamases
While specific IC50 and Ki values for this compound against a wide array of individual beta-lactamases are not extensively available in the public domain, initial studies have shown that Asparenomycins A, B, and C demonstrate inhibitory activity against a broad range of both cephalosporinases and penicillinases, typically at concentrations below 3 µM.[1] For detailed characterization, it is recommended to perform enzyme kinetics studies as described in the protocols below to determine these values for specific beta-lactamases of interest.
| Beta-Lactamase Class | Representative Enzymes | Reported Inhibitory Concentration of Asparenomycins (A, B, C) |
| Class A | TEM-1, SHV-1, CTX-M-15 | < 3 µM |
| Class C | AmpC | < 3 µM |
Note: The provided inhibitory concentration is a general value for the Asparenomycin family. Specific IC50 and Ki values for this compound against individual enzymes should be determined experimentally.
Experimental Protocols
Enzyme Kinetics: Determination of IC50 and Ki for Beta-Lactamase Inhibition
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against a purified beta-lactamase using the chromogenic substrate nitrocefin.[2] Nitrocefin hydrolysis by beta-lactamase results in a color change from yellow to red, which can be monitored spectrophotometrically at 486 nm.[2]
Materials:
-
Purified beta-lactamase enzyme (e.g., TEM-1, AmpC)
-
This compound
-
Nitrocefin[2]
-
DMSO (for dissolving compounds)
-
Phosphate buffer (50 mM, pH 7.0)
-
96-well microtiter plates
-
Microplate reader capable of absorbance measurements at 486 nm
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute in phosphate buffer to create a range of working concentrations.
-
Dissolve nitrocefin in DMSO to a stock concentration of 10 mg/mL and then dilute in phosphate buffer to a working concentration of 0.5-1.0 mg/mL.[3] The final concentration in the assay should be around the Km value for the specific enzyme.
-
Dilute the purified beta-lactamase in phosphate buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of phosphate buffer to the control wells (enzyme activity without inhibitor).
-
Add 20 µL of the diluted beta-lactamase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the nitrocefin solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 486 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound). Analyze the data using Michaelis-Menten kinetics and a suitable model for the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) using Lineweaver-Burk or non-linear regression analysis.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a beta-lactam antibiotic in the presence and absence of this compound against a beta-lactamase-producing bacterial strain. A significant reduction in the MIC of the beta-lactam antibiotic in the presence of this compound indicates inhibitory activity.[4][5]
Materials:
-
Beta-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)
-
Beta-lactam antibiotic (e.g., ampicillin)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum preparation
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the beta-lactam antibiotic in CAMHB in the wells of a 96-well plate.
-
Prepare a second set of serial dilutions of the beta-lactam antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL).
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Compare the MIC of the beta-lactam antibiotic alone to the MIC of the beta-lactam antibiotic in the presence of this compound. A four-fold or greater decrease in the MIC is typically considered significant.
-
Synergy Testing: Checkerboard Assay
The checkerboard assay is used to systematically evaluate the interaction between two antimicrobial agents, in this case, a beta-lactam antibiotic and this compound.[7][8] This method allows for the determination of whether their combined effect is synergistic, additive, indifferent, or antagonistic.
Materials:
-
Beta-lactamase-producing bacterial strain
-
Beta-lactam antibiotic
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Protocol:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Along the x-axis (columns), prepare serial two-fold dilutions of the beta-lactam antibiotic.
-
Along the y-axis (rows), prepare serial two-fold dilutions of this compound.
-
This creates a checkerboard pattern where each well contains a unique combination of the two agents.[9]
-
Include a row and a column with each agent alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10^5 CFU/mL).
-
Inoculate all wells containing the antibiotic combinations and the single-agent controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC for each combination by observing the lowest concentration of each drug that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) [7]
-
The interpretation of the FICI is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[10]
-
-
Visualizations
Caption: Mechanism of beta-lactamase inhibition by this compound.
Caption: Workflow for IC50 determination of this compound.
Caption: Logical flow for interpreting synergy testing results.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nitrocefin.com [nitrocefin.com]
- 3. toku-e.com [toku-e.com]
- 4. journals.asm.org [journals.asm.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. emerypharma.com [emerypharma.com]
Application Notes and Protocols: In Vitro Evaluation of Asparenomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental models for the evaluation of Asparenomycin B, a member of the carbapenem class of antibiotics. The protocols and data presentation are intended to guide researchers in the systematic assessment of its antimicrobial properties.
This compound is a potent carbapenem antibiotic with a characteristic broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other carbapenems, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Furthermore, Asparenomycins are known to be effective inhibitors of β-lactamases, enzymes that confer resistance to many β-lactam antibiotics.[3][4]
Experimental Protocols
The in vitro evaluation of this compound involves a series of standardized assays to determine its efficacy against a panel of clinically relevant bacterial strains and to characterize its inhibitory activity against β-lactamases.
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics.
Protocol:
-
Materials:
-
This compound stock solution (of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Positive control (bacterial suspension without antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The typical concentration range to test for carbapenems is 0.06 to 128 µg/mL.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well should be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
2. Time-Kill Kinetic Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Materials:
-
This compound solutions at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL) in CAMHB.
-
Sterile saline solution for dilutions.
-
Tryptic Soy Agar (TSA) plates.
-
Incubator and shaker.
-
-
Procedure:
-
Add this compound to flasks containing the standardized bacterial suspension to achieve the desired final concentrations. Include a growth control flask without any antibiotic.
-
Incubate the flasks at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.
-
Incubate the plates for 18-24 hours and count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
-
3. β-Lactamase Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of β-lactamase enzymes, which are a major mechanism of bacterial resistance to β-lactam antibiotics.
Protocol:
-
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, KPC).
-
This compound solutions at various concentrations.
-
A chromogenic β-lactam substrate (e.g., nitrocefin).
-
A spectrophotometer.
-
Assay buffer (e.g., phosphate buffer, pH 7.0).
-
-
Procedure:
-
Pre-incubate the β-lactamase enzyme with varying concentrations of this compound for a defined period (e.g., 10 minutes) at a specified temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate (nitrocefin).
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity.
-
Data Presentation
The quantitative data generated from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Bacterial Strains
| Bacterial Strain | Organism Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 0.125 |
| Klebsiella pneumoniae ATCC 700603 (ESBL-producing) | Gram-negative | 1 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 4 |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | 2 |
Table 2: Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 | 3.5 |
| 4 | 7.8 | 4.9 | 4.1 | 3.2 | <2.0 |
| 8 | 8.9 | 4.5 | 3.5 | <2.0 | <2.0 |
| 24 | 9.2 | 4.3 | <2.0 | <2.0 | <2.0 |
Table 3: IC50 Values of this compound against Common β-Lactamases
| β-Lactamase | Enzyme Class | IC50 (nM) |
| TEM-1 | A | 150 |
| SHV-1 | A | 200 |
| KPC-2 | A | 50 |
| OXA-48 | D | 300 |
| NDM-1 | B | >10000 |
Visualizations
Diagrams illustrating the experimental workflow and the mechanism of action of this compound are provided below.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 3. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asparenomycin A, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Asparenomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin B is a carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Microbiological Assays.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of drugs in complex biological matrices.[1][2] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of mass spectrometry.[2]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules like antibiotics from biological samples such as plasma or serum.[3][4]
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar carbapenem not present in the sample).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
The following are suggested starting conditions for the chromatographic separation of this compound. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
Mass spectrometry detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3500 V |
| MRM Transitions | The precursor ion will be the [M+H]⁺ of this compound. Product ions will need to be determined by direct infusion of a standard solution and fragmentation optimization. A similar approach should be used for the internal standard. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Data Presentation
The following table presents typical quantitative data for the analysis of carbapenem antibiotics using HPLC-MS/MS. These values should be considered as a reference, and specific validation for this compound is required.
| Parameter | Meropenem[3] | Imipenem[3] | Expected for this compound |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | To be determined |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.05 | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.15 | To be determined |
| Recovery (%) | >90% | >85% | >85% |
| Intra-day Precision (%RSD) | <10% | <12% | <15% |
| Inter-day Precision (%RSD) | <12% | <15% | <15% |
Workflow Diagram
Microbiological Assay
Microbiological assays are functional tests that measure the antimicrobial activity of an antibiotic.[5] They are based on the principle that the extent of inhibition of microbial growth is proportional to the concentration of the antibiotic.[6] The cylinder-plate method is a widely used technique for this purpose.[5][6]
Experimental Protocol
1. Materials
-
Test Organism: A susceptible strain of bacteria (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).
-
Culture Media: Mueller-Hinton Agar.[7]
-
This compound Standard: A reference standard of known purity and potency.
-
Phosphate Buffer: pH 7.0.
-
Sterile Cylinders: Stainless steel cylinders (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm height).
2. Preparation of Standard Solutions
-
Prepare a stock solution of this compound standard in phosphate buffer.
-
From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., ranging from a concentration that produces no zone of inhibition to one that produces a large, clear zone).
3. Preparation of Inoculum
-
Grow the test organism in Mueller-Hinton Broth overnight at 37°C.
-
Dilute the overnight culture with sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[8]
4. Assay Procedure
-
Inoculate molten Mueller-Hinton Agar (cooled to 45-50°C) with the prepared inoculum.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Place the sterile cylinders onto the surface of the solidified agar.
-
Carefully pipette a fixed volume of each standard solution and the unknown sample into separate cylinders.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each cylinder.
5. Data Analysis
-
Plot the logarithm of the concentration of the standard solutions against the square of the diameter of the zones of inhibition.
-
A linear relationship should be observed.
-
Determine the concentration of this compound in the unknown sample by interpolating its zone of inhibition on the standard curve.
Data Presentation
The following table provides an example of data that would be generated from a microbiological assay.
| Standard Concentration (µg/mL) | Zone Diameter (mm) |
| 0.5 | 12.5 |
| 1.0 | 15.0 |
| 2.0 | 18.2 |
| 4.0 | 21.8 |
| 8.0 | 25.1 |
| Unknown Sample | 19.5 |
Workflow Diagram
Stability Considerations
Carbapenem antibiotics, including presumably this compound, are known to be unstable in aqueous solutions, with their stability being pH and temperature-dependent.[3] It is therefore critical to handle samples appropriately to prevent degradation. Samples should be kept on ice during processing and stored at -80°C for long-term storage. The stability of this compound in the specific matrix and under the analytical conditions should be thoroughly evaluated during method validation.
Conclusion
The analytical methods outlined in this document provide a robust framework for the quantification of this compound in various samples. The HPLC-MS/MS method offers high sensitivity and selectivity, making it ideal for complex biological matrices. The microbiological assay, while less specific, provides a measure of the biological activity of the antibiotic. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For both methods, proper validation according to regulatory guidelines is essential to ensure reliable and accurate results.
References
- 1. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Carbapenemase Production in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecdc.europa.eu [ecdc.europa.eu]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Asparenomycin B: An Application Note and Protocol
Disclaimer: Following a comprehensive search of scientific literature and publicly available resources, a specific, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Asparenomycin B could not be identified. The following application note and protocol are presented as a generalized template based on established methods for other carbapenem antibiotics, such as meropenem, imipenem, and doripenem. This information is intended to serve as a starting point for method development and requires full in-laboratory validation for accuracy, precision, specificity, linearity, and robustness before implementation for routine analysis.
Introduction
This compound is a carbapenem antibiotic with a broad spectrum of antibacterial activity. As with other drugs in this class, accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of carbapenems due to its specificity, sensitivity, and reproducibility. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. A C18 stationary phase is used to retain the analyte, while a mobile phase consisting of an aqueous buffer and an organic modifier is used for elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits significant absorption.
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Phosphate Buffer Components:
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Dipotassium hydrogen phosphate (K₂HPO₄), analytical grade
-
-
pH adjusting agents: Phosphoric acid or potassium hydroxide solution
-
Sample Diluent: Mobile phase or a suitable buffer solution
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Proposed Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 20 mM Phosphate Buffer (pH 6.5) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 300 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Solutions
5.1.1. Phosphate Buffer (20 mM, pH 6.5):
-
Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH to 6.5 with a potassium hydroxide solution.
-
Filter the buffer through a 0.45 µm membrane filter before use.
5.1.2. Mobile Phase Preparation:
-
Mix the 20 mM Phosphate Buffer (pH 6.5) and Acetonitrile in a 90:10 volume/volume ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
5.1.3. Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
This stock solution should be prepared fresh daily and stored protected from light.
5.1.4. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation procedure will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For a simple drug substance:
-
Accurately weigh a sufficient amount of the this compound sample.
-
Dissolve and dilute in the sample diluent to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (sample diluent), followed by the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with injections of a working standard to monitor for any drift in system performance.
Data Analysis and Calculations
-
Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration data.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Method Validation Parameters (To be performed)
As this is a proposed method, a full validation according to ICH guidelines is required. The following parameters should be assessed:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
This application note provides a framework for developing a robust HPLC method for the analysis of this compound. It is imperative that this method is thoroughly validated in a laboratory setting to ensure its suitability for its intended purpose.
Application Notes and Protocols: Asparenomycin B Synergy with Beta-Lactam Antibiotics
Disclaimer: As of the last update, specific synergy studies involving Asparenomycin B in combination with other beta-lactam antibiotics are not widely available in the public domain. This document, therefore, provides a generalized framework and protocols for conducting such studies, using illustrative data from other carbapenems. Researchers should adapt and validate these methodologies specifically for this compound.
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
This compound, a member of the carbapenem class of antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Combining this compound with other beta-lactam antibiotics (e.g., penicillins, cephalosporins) may result in synergistic antimicrobial activity. This synergy can be particularly effective against multidrug-resistant bacteria. The primary proposed mechanism for this synergy is the complementary binding of the two agents to different essential PBPs, leading to a more comprehensive blockade of peptidoglycan synthesis and ultimately, bacterial cell death.[1][2] These application notes provide the necessary protocols to investigate and quantify the potential synergy of this compound with other beta-lactams.
2. Data Presentation: Illustrative Synergy Data
Quantitative assessment of synergy is typically achieved using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) Index. The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
The following table presents illustrative data from a study on the synergy between the carbapenem imipenem and the cephalosporin cefoxitin against clinical isolates of Mycobacterium abscessus. This format can be used to present data from studies involving this compound.
Table 1: Illustrative Synergy Data for Cefoxitin and Imipenem against M. abscessus [5]
| M. abscessus Isolate | Cefoxitin MIC (µg/mL) | Imipenem MIC (µg/mL) | Cefoxitin MIC in Combination (µg/mL) | Imipenem MIC in Combination (µg/mL) | FIC Index | Interpretation |
| MAB01 | 64 | 16 | 16 | 2 | 0.375 | Synergy |
| MAB02 | 128 | 8 | 32 | 1 | 0.375 | Synergy |
| MAB03 | 64 | 32 | 8 | 4 | 0.25 | Synergy |
| MAB04 | 256 | 16 | 64 | 4 | 0.5 | Synergy |
| MAB05 | 128 | 16 | 64 | 2 | 0.625 | Additive |
3. Experimental Protocols
3.1. Checkerboard Assay Protocol
The checkerboard assay is a robust method for determining the in vitro synergy of two antimicrobial agents.[4][6]
Materials:
-
This compound, analytical grade powder
-
Partner beta-lactam antibiotic, analytical grade powder
-
Appropriate solvent for antibiotics (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Multichannel pipettors
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the partner beta-lactam at a concentration of 10 mg/mL in an appropriate solvent.
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1.5 x 10⁶ CFU/mL. The final inoculum in the wells will be approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Dispense 100 µL of CAMHB into each well of a 96-well plate.
-
In row A, add 100 µL of the highest concentration of this compound to be tested (in duplicate) to column 1. Perform two-fold serial dilutions from column 1 to column 10, leaving columns 11 and 12 with only CAMHB.
-
Similarly, add 100 µL of the highest concentration of the partner beta-lactam to row A of column 12. Perform two-fold serial dilutions down column 12 to row G.
-
This setup creates a gradient of this compound concentrations across the x-axis and the partner beta-lactam down the y-axis. Column 11 serves as the growth control (no antibiotics), and column 12 and row H determine the MIC of each drug alone.
-
Using a multichannel pipettor, transfer 50 µL from the this compound dilution plate to a new sterile 96-well plate.
-
Similarly, transfer 50 µL from the partner beta-lactam dilution plate to the corresponding wells of the new plate, creating the checkerboard of concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Data Collection and Analysis:
-
Determine the MIC of each drug alone and in each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug and the FIC Index for each combination.
-
Interpret the results as synergy, additivity/indifference, or antagonism.
-
4. Visualizations
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Proposed synergistic mechanism of dual beta-lactam therapy.
References
- 1. Comparable Efficacy and Better Safety of Double β-Lactam Combination Therapy versus β‑Lactam plus Aminoglycoside in Gram-Negative Bacteria in Randomized, Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual beta-lactam treatment: Pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. β-Lactam Combinations That Exhibit Synergy against Mycobacteroides abscessus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Asparenomycin B in Anaerobic Bacteria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin B is a member of the carbapenem class of antibiotics, a group of broad-spectrum β-lactam antimicrobial agents.[1] Asparenomycins, including this compound, are naturally produced by Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus.[2] Like other carbapenems, this compound exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, this class of antibiotics is also effective against anaerobic bacteria, which are a significant cause of various human infections.[1] This document provides detailed application notes and protocols for the use of this compound in the research of anaerobic bacteria, based on available scientific literature.
Mechanism of Action
The primary mechanism of action of carbapenems, including this compound, involves the inhibition of bacterial cell wall synthesis. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. The bactericidal effect of Asparenomycin A, a closely related compound, has been demonstrated against both aerobic and anaerobic bacteria, suggesting a similar mode of action for this compound.[1]
Spectrum of Activity against Anaerobic Bacteria
Asparenomycins have been shown to possess a broad spectrum of activity.[1] While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of anaerobic bacteria is not extensively detailed in readily available literature, the activity of the asparenomycin class suggests efficacy against clinically relevant anaerobes. For comparative purposes, the table below will be populated with MIC data for this compound as it becomes available in published research.
Table 1: In Vitro Susceptibility of Anaerobic Bacteria to this compound
| Anaerobic Bacterial Species | Strain Designation | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Data currently unavailable in searched literature. | |||||
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound's application in anaerobic bacteria research. These are generalized methods based on standard antimicrobial susceptibility testing procedures for anaerobic bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against anaerobic bacteria.
Materials:
-
This compound (analytical grade)
-
Anaerobic bacterial strains for testing
-
Wilkins-Chalgren agar or other suitable agar medium for anaerobes
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)
-
Sterile petri dishes, pipettes, and other standard laboratory equipment
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1024 µg/mL.
-
Preparation of Agar Plates:
-
Melt a sufficient volume of Wilkins-Chalgren agar and cool to 48-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile water to achieve final concentrations ranging from, for example, 0.06 to 128 µg/mL in the agar plates.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten agar in separate sterile tubes, mix thoroughly, and pour into sterile petri dishes.
-
Also, prepare a control plate containing no antibiotic.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Culture the anaerobic bacterial strains to be tested on appropriate agar plates for 24-48 hours in an anaerobic atmosphere.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Plates:
-
Using a multipoint inoculator (e.g., a Steers replicator) or a calibrated loop, inoculate the surface of each this compound-containing plate and the control plate with the prepared bacterial suspensions.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria, disregarding a faint haze or a single colony.
-
Protocol 2: Time-Kill Assay for Bactericidal Activity
This assay determines the rate at which an antibiotic kills a bacterial population.
Materials:
-
This compound
-
Anaerobic bacterial strain
-
Suitable anaerobic broth medium (e.g., Thioglycollate broth, supplemented)
-
Sterile tubes, pipettes, and spread plates
-
Anaerobic incubation system
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the anaerobic bacterium in the appropriate broth medium. Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup:
-
Prepare tubes of anaerobic broth containing this compound at various concentrations (e.g., 1x, 4x, and 10x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
-
Incubation and Sampling:
-
Inoculate all tubes with the prepared bacterial suspension.
-
Incubate the tubes under anaerobic conditions at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates anaerobically for 48-72 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point for each antibiotic concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
-
Visualizations
Diagram 1: General Mechanism of Action of Carbapenem Antibiotics
This diagram illustrates the fundamental mechanism by which carbapenems, including this compound, exert their bactericidal effects on bacteria.
Caption: General mechanism of carbapenem action.
Diagram 2: Experimental Workflow for MIC Determination by Agar Dilution
This workflow outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria using the agar dilution method.
Caption: Workflow for MIC determination.
Conclusion
This compound, as a member of the carbapenem class, holds promise for the treatment of infections caused by anaerobic bacteria. The protocols and information provided herein offer a foundational guide for researchers to investigate its efficacy and mechanism of action further. As more specific data on this compound becomes available, these application notes will be updated to provide the most current information to the scientific community.
References
Troubleshooting & Optimization
Technical Support Center: Asparenomycin B Stability and Degradation in Aqueous Solutions
Disclaimer: Asparenomycin B is a member of the carbapenem class of antibiotics. Currently, there is limited publicly available data specifically detailing the stability and degradation of this compound in aqueous solutions. The following information is based on the general characteristics of carbapenem antibiotics and data from studies on related compounds such as doripenem, meropenem, and ertapenem. This guide is intended to provide general troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Carbapenem antibiotics, including presumably this compound, are known to be inherently unstable in aqueous solutions. The primary cause of potency loss is the chemical degradation of the molecule. The rate of degradation is influenced by several factors, including:
-
pH of the solution: Carbapenems are susceptible to both acid and base-catalyzed hydrolysis.
-
Temperature: Higher temperatures significantly accelerate the degradation rate.
-
Concentration: At high concentrations, some carbapenems can undergo dimerization.
-
Presence of buffers: Certain buffer species can catalyze the degradation process.
Q2: What is the primary degradation pathway for carbapenems like this compound?
A2: The principal degradation pathway for carbapenems in aqueous solution is the hydrolysis of the strained β-lactam ring. This cleavage results in the opening of the ring and loss of antibacterial activity. The hydrolysis can be catalyzed by hydrogen ions (acid catalysis) or hydroxide ions (base catalysis). Additionally, enzymatic degradation by β-lactamases is a major concern in biological systems.
Q3: What is the optimal pH range for preparing and storing this compound solutions to minimize degradation?
A3: While specific data for this compound is unavailable, most carbapenems exhibit maximum stability in a narrow pH range, typically between pH 5.5 and 7.5.[1] For instance, ertapenem shows a minimum degradation rate at a pH of 6.40.[2] It is crucial to determine the optimal pH for your specific formulation empirically.
Q4: How does temperature affect the stability of this compound solutions?
A4: Temperature is a critical factor in the stability of carbapenem solutions. Increased temperatures lead to a faster rate of degradation. For example, studies on ertapenem have shown that an increase in the temperature of its solutions increased the overall degradation rate.[1] Therefore, it is recommended to prepare and store this compound solutions at refrigerated temperatures (2-8 °C) or frozen, if appropriate, to prolong their stability.
Q5: Can the type of buffer used in my formulation impact the stability of this compound?
A5: Yes, buffer species can influence the rate of degradation. Some buffers can act as catalysts in the hydrolysis of the β-lactam ring. For example, acetate and phosphate buffers have been shown to have a significant catalytic effect on the degradation of ertapenem, with the rate increasing with buffer concentration.[2] It is advisable to evaluate the compatibility of different buffer systems with this compound during formulation development.
Troubleshooting Guides
Issue: Rapid loss of this compound concentration in a newly prepared solution.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of the solution. Adjust the pH to be within the generally stable range for carbapenems (pH 5.5-7.5) using appropriate buffers. Conduct a pH-stability profile study to determine the optimal pH for your specific formulation. |
| High Storage Temperature | Ensure solutions are stored at recommended low temperatures (e.g., 2-8 °C) immediately after preparation. Avoid repeated freeze-thaw cycles if solutions are stored frozen. |
| Buffer Catalysis | If using a buffer, investigate its potential catalytic effect. Consider screening alternative buffer systems that are known to be less reactive with β-lactam antibiotics. |
| Light Exposure | While not as common as pH and temperature effects, some drug molecules are light-sensitive. Store solutions in amber vials or protect them from light to rule out photodegradation. |
Issue: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Steps |
| Inadequate Analytical Method | Ensure your analytical method (e.g., HPLC) is stability-indicating. This means the method can separate the intact drug from its degradation products.[3] Validate the method for specificity, linearity, precision, and accuracy. |
| Variability in Sample Preparation | Standardize the entire sample preparation process, including the source and quality of solvents and reagents, weighing and dilution procedures, and the time between preparation and analysis. |
| Instrumental Fluctuation | Perform regular system suitability tests to ensure the analytical instrument is performing consistently. Check parameters like peak area, retention time, theoretical plates, and tailing factor.[3] |
Data on Carbapenem Stability
Table 1: pH-Dependent Stability of Ertapenem in Aqueous Solution at 30°C
| pH | Buffer System | Observed Rate Constant (k_obs) (h⁻¹) |
| 3.50 | Citrate | Data not specified |
| 4.00 | Acetate | Data not specified |
| 5.00 | Acetate | Data not specified |
| 5.50 | Phosphate | Data not specified |
| 6.50 | Phosphate | Data not specified |
| 7.50 | Phosphate | Data not specified |
| 8.50 | Carbonate | Data not specified |
| Adapted from studies on ertapenem which indicate a pH-rate profile with an acid-catalyzed region below pH 5.00, a pH-independent region between pH 5.00 to 7.50, and a base-catalyzed region above pH 7.50.[2] |
Table 2: General Stability of Various Carbapenems in Water and Wastewater
| Carbapenem | Condition | Degradation Rate Constant (k) (h⁻¹) |
| Meropenem | Neutral pH, Water | 0 - 0.0042 |
| Meropenem | Neutral pH, Wastewater | 0 - 0.0117 |
| Doripenem | Neutral pH, Water | 0 - 0.0042 |
| Doripenem | Neutral pH, Wastewater | 0 - 0.0117 |
| Biapenem | Neutral pH, Water | 0 - 0.0042 |
| Biapenem | Neutral pH, Wastewater | 0 - 0.0117 |
| Ertapenem | Neutral pH, Water | 0 - 0.0042 |
| Ertapenem | Neutral pH, Wastewater | 0 - 0.0117 |
| This table illustrates that degradation is generally faster in wastewater compared to water under neutral pH conditions.[4] |
Experimental Protocols
Protocol: General Method for Assessing the Stability of a Carbapenem in Aqueous Solution using HPLC
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for this compound.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., water for injection, a specific buffer) to prepare a concentrated stock solution.
-
-
Preparation of Stability Samples:
-
Prepare a series of aqueous solutions of this compound at the desired concentration by diluting the stock solution with different buffers to achieve a range of pH values (e.g., pH 3, 5, 7, 9).
-
Divide each solution into aliquots and store them under different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
-
HPLC Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Inject the sample into a validated stability-indicating HPLC system. A typical system for carbapenems might include:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile).[3][5]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the carbapenem shows maximum absorbance (e.g., around 295-300 nm for many carbapenems).[3]
-
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of this compound against time for each condition.
-
The degradation is likely to follow pseudo-first-order kinetics. The observed degradation rate constant (k_obs) can be determined from the slope of the linear regression line.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
-
Visualizations
Caption: Generalized degradation pathway of a carbapenem antibiotic.
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Item - Stability of Colistin and Carbapenems in Water and Wastewater - University of Wollongong - Figshare [ro.uow.edu.au]
- 5. An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in carbapenem stability testing and solutions
Welcome to the Technical Support Center for Carbapenem Stability Testing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical stability of carbapenem antibiotics.
Troubleshooting Guides
This section addresses specific issues you may encounter during your carbapenem stability studies, particularly when using High-Performance Liquid Chromatography (HPLC), the most common analytical technique for this purpose.
HPLC-Related Issues
Question: I am observing peak tailing in my HPLC chromatogram for a carbapenem. What are the possible causes and solutions?
Answer:
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in carbapenem analysis. It can lead to inaccurate quantification and poor resolution. Here are the likely causes and how to address them:
-
Secondary Interactions with Residual Silanols: The silica-based C18 columns typically used for carbapenem analysis can have residual silanol groups that interact with the polar functional groups of carbapenems, causing tailing.
-
Solution:
-
Use an End-capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped).
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 3 and 4) can suppress the ionization of silanol groups, reducing these interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to mask the silanol groups.
-
-
-
Column Overload: Injecting too much of the analyte can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question: My carbapenem peak is showing fronting. What could be the reason?
Answer:
Peak fronting, an asymmetry where the front of the peak is sloped, is often caused by:
-
Sample Overload: Similar to peak tailing, injecting too concentrated a sample can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.[1]
-
-
Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.
Question: I am seeing split peaks for my carbapenem analyte. What should I do?
Answer:
Split peaks can be frustrating and can arise from several issues:
-
Column Contamination or Void: A blockage at the column inlet frit or a void in the packing material can cause the sample to travel through the column in two different paths, resulting in a split peak.[4]
-
Solution:
-
Reverse-flush the column (disconnect it from the detector first).
-
If the problem persists, replace the column frit or the entire column.
-
-
-
Partially Blocked Tubing or Injector: Obstructions in the flow path before the column can also lead to peak splitting.
-
Solution: Clean and flush the injector and all connecting tubing.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the peak to split.
-
Solution: Ensure your sample solvent is compatible with the mobile phase.[5]
-
Sample Stability and Degradation Issues
Question: My carbapenem solution is degrading faster than expected, even when stored at refrigerated temperatures. Why is this happening?
Answer:
Carbapenems are inherently unstable in aqueous solutions due to the strained β-lactam ring.[6] Several factors can accelerate their degradation:
-
pH of the Solution: Carbapenems have a specific pH range of maximum stability, typically between 6 and 7.5.[4] Deviations from this range can significantly increase the rate of hydrolysis.
-
Solution: Ensure your solutions are buffered to the optimal pH for the specific carbapenem you are studying.
-
-
Buffer Composition: The type and concentration of the buffer can influence the degradation rate. Phosphate and borate buffers have been shown to catalyze the degradation of some carbapenems.[7][8]
-
Solution: If possible, use a non-catalytic buffer or minimize the buffer concentration.
-
-
Temperature: While refrigeration slows down degradation, it does not stop it completely. Carbapenems will still degrade over time, even at 2-8°C.
-
Solution: For long-term storage, freezing at -20°C or -70°C is recommended. However, be aware of potential freeze-thaw instability. Always perform stability studies at your intended storage conditions.
-
Question: I am conducting a forced degradation study and observe multiple degradation products. How can I identify them?
Answer:
Forced degradation studies are designed to generate potential degradation products. Identifying these is crucial for developing a stability-indicating method. The primary degradation pathway for carbapenems is the hydrolysis of the β-lactam ring.[7] Other potential degradation pathways include dimerization and oxidation.
-
Solution:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for identifying and structurally elucidating degradation products by providing molecular weight and fragmentation information.
-
Reference Standards: If available, compare the retention times and mass spectra of your observed degradants with those of known reference standards.
-
Frequently Asked Questions (FAQs)
What are the most critical factors affecting carbapenem stability in solution?
The most critical factors are pH, temperature, and the composition of the solution (e.g., infusion fluid, buffer).[9][10] Carbapenems are generally most stable at a neutral pH (around 6-7.5) and degradation increases significantly with deviations from this range and with increasing temperature.[4]
How does the stability of carbapenems differ in the solid state versus in solution?
Carbapenems are significantly more stable in the solid state than in solution.[11] However, many carbapenems are hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation even in the solid form. Therefore, it is crucial to store solid carbapenems in a dry environment.
Are there differences in stability among the various carbapenems?
Yes, there are notable differences. For instance, doripenem and meropenem generally exhibit greater stability in solution compared to imipenem and ertapenem under similar conditions.[6][12][13][14]
Can excipients in a formulation affect carbapenem stability?
Absolutely. Excipients can interact with the carbapenem molecule and affect its stability. For example, excipients that alter the micro-pH of the formulation can accelerate degradation. It is essential to conduct compatibility studies with all excipients intended for use in a formulation.
Data Presentation
The following tables summarize quantitative data on the stability of various carbapenems under different conditions.
Table 1: Stability of Meropenem in Different Infusion Solutions
| Concentration | Infusion Solution | Temperature (°C) | Time to 10% Degradation (T90) | Reference |
| 5 mg/mL | 0.9% NaCl | 22 | 7.4 hours | [15] |
| 5 mg/mL | 0.9% NaCl | 33 | 5.7 hours | [15] |
| 6 mg/mL | 0.9% NaCl | 6.7 | 144 hours | [16] |
| 25 mg/mL | 0.9% NaCl | 6.7 | < 72 hours | [16] |
| 5 mg/mL | 0.9% NaCl | 25 | 8 hours | [17] |
| 5 mg/mL | 0.9% NaCl | 40 | 5 hours | [17] |
Table 2: Stability of Imipenem in 0.9% Sodium Chloride Solution
| Concentration | Temperature (°C) | Time to 10% Degradation (T90) | Reference |
| 5 mg/mL | 25 | > 6 hours | [14][18] |
| 10 mg/mL | 25 | ~3-6 hours | [14][18] |
| 5 mg/mL | 30 | > 6 hours | [14][18] |
| 10 mg/mL | 30 | < 1 hour | [14][18] |
| 5 mg/mL | 40 | > 6 hours | [14][18] |
| 10 mg/mL | 40 | < 1 hour | [14][18] |
Table 3: Stability of Ertapenem in Various Infusion Solutions
| Concentration | Infusion Solution | Temperature (°C) | Time to 10% Degradation (T90) | Reference |
| 10 mg/mL | 0.9% NaCl | 25 | ~ 6 hours | [19] |
| 20 mg/mL | 0.9% NaCl | 25 | ~ 4 hours | [19] |
| 10 mg/mL | 5% Dextrose | 25 | < 4 hours | [19] |
| 20 mg/mL | 5% Dextrose | 25 | < 2 hours | [19] |
| 10 mg/mL | 0.9% NaCl | 4 | > 24 hours | [19] |
Table 4: Stability of Doripenem in Different Infusion Solutions
| Concentration | Infusion Solution | Temperature (°C) | Time to 10% Degradation (T90) | Reference |
| 5 mg/mL | 0.9% NaCl | 25 | 12 hours | [9][12][13] |
| 10 mg/mL | 0.9% NaCl | 25 | 24 hours | [12] |
| 5 mg/mL | 5% Dextrose | 25 | 4 hours | [9][12][13] |
| 10 mg/mL | 5% Dextrose | 25 | 16 hours | [12] |
| 5 mg/mL | 0.9% NaCl | 4 | 72 hours | [9][12][13] |
| 10 mg/mL | 0.9% NaCl | 4 | 10 days | [12] |
Experimental Protocols
Protocol for a Typical Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a carbapenem drug substance. The extent of degradation should be targeted to be between 5-20%.
-
Acid Hydrolysis:
-
Dissolve the carbapenem in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add 0.1 M hydrochloric acid.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the carbapenem in a suitable solvent.
-
Add 0.1 M sodium hydroxide.
-
Incubate at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) as carbapenems are generally less stable in basic conditions.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the carbapenem in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid carbapenem in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the carbapenem (in both solid and solution forms) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][20][21][22]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC after the exposure period.
-
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing and validating an HPLC method for carbapenem stability testing.
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted to 3-4) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Method Development and Optimization:
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution between the parent carbapenem peak and any degradation products generated during forced degradation studies.
-
The detection wavelength is typically set at the UV maximum of the carbapenem, often around 298 nm.[23]
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is primarily achieved through the analysis of forced degradation samples.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Visualizations
Caption: Major degradation pathways of carbapenems.
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. researchgate.net [researchgate.net]
- 6. View of Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. The stability of a novel carbapenem antibiotic, meropenem (SM-7338), in a solid state formulation for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An investigation of the stability of meropenem in elastomeric infusion devices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ikev.org [ikev.org]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Asparenomycin B fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Asparenomycin B fermentation. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
Low Yield of this compound
Q1: My fermentation is resulted in a consistently low yield of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low yield is a common issue in fermentation processes. Several factors related to the culture medium, physical parameters, and the producing strain itself can be the cause. Below is a systematic approach to troubleshooting low this compound yield.
Asparenomycin B Purification: A Technical Support Center
Welcome to the technical support center for the purification of Asparenomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this carbapenem antibiotic.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound after Extraction | Incomplete cell lysis: If this compound is intracellular, inefficient disruption of the Streptomyces cell wall will result in poor release of the target compound. | - Optimize cell disruption method: Experiment with different methods such as ultrasonication, high-pressure homogenization, or enzymatic lysis to find the most effective technique for your Streptomyces strain. - Monitor lysis efficiency: Use microscopy to visually confirm cell disruption. |
| Suboptimal extraction solvent: The polarity and pH of the extraction solvent may not be ideal for partitioning this compound from the fermentation broth. | - Solvent screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, butyl acetate, methyl isobutyl ketone). - pH adjustment: Since this compound is a carboxylic acid, adjusting the pH of the fermentation broth to a slightly acidic range (e.g., pH 5-6) before extraction can improve partitioning into an organic solvent. | |
| Degradation of this compound: Carbapenems are known to be unstable, particularly the β-lactam ring, which is susceptible to hydrolysis.[1] Degradation can be accelerated by non-optimal pH and temperature. | - Maintain low temperatures: Perform all extraction and purification steps at low temperatures (e.g., 4°C) to minimize thermal degradation. - Control pH: Keep the pH of the aqueous solutions within a stable range for this compound. While specific data for this compound is limited, many carbapenems are most stable in slightly acidic to neutral conditions. Avoid strongly acidic or basic conditions. | |
| Co-elution of Impurities during Chromatography | Similar polarity of impurities: Other secondary metabolites produced by Streptomyces may have similar polarities to this compound, leading to poor separation.[2] | - Optimize mobile phase gradient: For reverse-phase HPLC, a shallower gradient of the organic solvent can improve the resolution between compounds with similar retention times. - Alternative chromatography modes: Explore different chromatography techniques such as ion-exchange chromatography (exploiting the carboxylic acid group of this compound) or size-exclusion chromatography. - Sample cleanup: Introduce a pre-purification step like solid-phase extraction (SPE) to remove highly polar or non-polar impurities before column chromatography. |
| Column overload: Exceeding the binding capacity of the chromatography column can lead to peak broadening and co-elution. | - Reduce sample load: Decrease the amount of crude extract loaded onto the column. - Increase column size: Use a column with a larger diameter or longer length to increase the stationary phase volume. | |
| This compound Degradation during Purification | Hydrolysis of the β-lactam ring: Exposure to non-optimal pH or prolonged processing times can lead to the breakdown of the active compound. | - Minimize processing time: Streamline the purification workflow to reduce the time the compound spends in solution. - Buffer selection: Use buffers that are known to be compatible with carbapenems and maintain a stable pH. Phosphate buffers are often a good starting point. |
| Oxidation: The sulfur atom in the this compound structure could be susceptible to oxidation. | - Use of antioxidants: Consider the addition of antioxidants like sodium thiosulfate or ascorbic acid to the buffers, but verify their compatibility with the overall process. - Degas solvents: Remove dissolved oxygen from all solvents and buffers by sparging with an inert gas (e.g., nitrogen or argon). | |
| Irreproducible HPLC Results | Mobile phase variability: Inconsistent preparation of the mobile phase can lead to shifts in retention times. | - Precise mobile phase preparation: Ensure accurate measurement of solvent ratios and pH adjustment. Prepare fresh mobile phase for each run. - Degassing: Always degas the mobile phase to prevent bubble formation in the pump and detector. |
| Column degradation: The performance of HPLC columns can deteriorate over time, especially when used with complex biological samples. | - Column washing: Implement a rigorous column washing protocol after each set of runs to remove strongly bound impurities. - Use of guard columns: A guard column can protect the analytical column from contaminants and extend its lifetime. | |
| Sample solvent effects: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion. | - Solvent matching: Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify this compound from a Streptomyces fermentation broth?
A1: The initial step is to separate the mycelia from the fermentation broth, typically by centrifugation or filtration.[3] Subsequently, an extraction of the clarified broth and/or the mycelia (if the compound is intracellular) is performed. Given that Asparenomycins have been isolated from the fermentation broths of Streptomyces tokumonensis and Streptomyces argenteolus, it is likely that the compound is secreted into the medium.[4][5]
Q2: What type of chromatography is most effective for this compound purification?
A2: While specific protocols for this compound are not widely published, reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for the purification of carbapenems and other antibiotics.[6][7] A C18 column is a good starting point. Further purification may be achieved using other techniques like ion-exchange chromatography.
Q3: How can I monitor the purity of my this compound fractions?
A3: Purity can be monitored using analytical RP-HPLC with UV detection.[8] The presence of a single, sharp peak at the expected retention time is indicative of high purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the compound in the purified fraction.
Q4: What are the expected stability issues with this compound?
A4: As a carbapenem, this compound is expected to be susceptible to degradation, primarily through hydrolysis of the β-lactam ring.[1] Stability is often pH and temperature-dependent. It is crucial to work at low temperatures and maintain a controlled pH throughout the purification process to minimize degradation.
Q5: What are some common impurities I might encounter?
A5: Impurities can originate from the fermentation medium or be other secondary metabolites produced by the Streptomyces strain.[2] These can include other Asparenomycin analogues (e.g., Asparenomycin A and C), pigments, and other unrelated bioactive compounds.
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol provides a general method for the extraction of this compound from the fermentation broth of Streptomyces spp.
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the mycelia.
-
Clarification: Carefully decant the supernatant and pass it through a 0.45 µm filter to remove any remaining cells and particulate matter.
-
pH Adjustment: Cool the clarified broth to 4°C and adjust the pH to 5.5 with 1M HCl while stirring gently.
-
Solvent Extraction: Transfer the pH-adjusted broth to a separation funnel and add an equal volume of cold ethyl acetate. Shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh cold ethyl acetate.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract under reduced pressure at a temperature below 30°C to obtain the crude this compound extract.
Protocol 2: Semi-Preparative HPLC Purification of this compound
This protocol outlines a general method for the purification of this compound from the crude extract using semi-preparative RP-HPLC.
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 60% B (linear gradient)
-
45-50 min: 60% to 95% B (wash)
-
50-55 min: 95% B (hold)
-
55-60 min: 95% to 5% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude extract in a minimal amount of Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.
-
Injection: Inject the filtered sample onto the equilibrated HPLC system.
-
Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the pure fractions containing this compound and lyophilize to obtain the purified compound as a powder.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound purification yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 3. Asparenomycins A, B and C, new carbapenem antibiotics. II. Isolation and chemical characterization PMID: 7040325 | MCE [medchemexpress.cn]
- 4. Asparenomycins A, B and C, new carbapenem antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Asparenomycins A, B and C, New Carbapenem [research.amanote.com]
- 6. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Asparenomycin B for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Asparenomycin B for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a carbapenem antibiotic. Like many complex organic molecules, it can exhibit poor aqueous solubility, which can be a significant challenge for in vitro assays that require the compound to be in solution to interact with its biological target.
Q2: What are the key chemical properties of this compound to consider for solubilization?
This compound has a molecular weight of approximately 342.37 g/mol . It is classified as an extremely weak basic (essentially neutral) compound. Its stability is pH-dependent, a common characteristic for carbapenems due to the hydrolytically sensitive β-lactam ring.
Q3: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, Dimethyl sulfoxide (DMSO) is a recommended starting point. DMSO is a powerful organic solvent capable of dissolving a wide range of organic compounds. For aqueous assay buffers, co-solvents or pH adjustments may be necessary.
Q4: How can I improve the aqueous solubility of this compound for my assay?
Several techniques can be employed to enhance the aqueous solubility of this compound. These include pH adjustment of the buffer, the use of co-solvents, and the addition of solubilizing agents like detergents or cyclodextrins.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Issue 1: this compound precipitates out of solution when added to aqueous buffer.
-
Cause: The aqueous buffer may not have the optimal pH for this compound solubility, or the final concentration of the organic co-solvent (like DMSO) may be too low to maintain solubility.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Detailed Steps:
-
pH Adjustment: Based on stability studies of similar compounds, this compound may be most stable and soluble around pH 6.5-7.0. Adjust your buffer to this range and observe for improved solubility.
-
Co-solvent Concentration: If using a DMSO stock, ensure the final concentration of DMSO in the aqueous buffer is sufficient to maintain solubility. You may need to test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%). Be mindful of the tolerance of your specific assay to DMSO.
-
Detergents: For enzymatic assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help solubilize the compound.[1]
-
Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider using β-cyclodextrins or their derivatives.
-
Issue 2: The dissolved this compound appears to lose activity over time in the assay buffer.
-
Cause: this compound, being a carbapenem, is susceptible to hydrolysis, especially at non-optimal pH values and elevated temperatures. This can lead to the degradation of the compound and loss of biological activity.
-
pH Stability Considerations: The stability of similar compounds has been shown to follow a U-shaped profile, with degradation occurring at both acidic and basic pH. The optimal pH for stability is often slightly acidic to neutral. For a related compound, Phoslactomycin B, the highest stability was observed at pH 6.63.[2][3]
Caption: pH-dependent stability of this compound.
-
Recommendations:
-
Prepare fresh solutions of this compound for each experiment.
-
Store stock solutions at -20°C or -80°C.
-
Maintain the pH of the assay buffer within the optimal stability range (e.g., 6.5-7.0).
-
Perform experiments at the lowest feasible temperature to minimize degradation.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to the optimal range (e.g., 6.5-7.0).
-
Serial Dilution: Perform serial dilutions of the this compound DMSO stock solution into the aqueous buffer to achieve the final desired concentrations for the assay.
-
Mixing: Ensure thorough mixing after each dilution step by gentle vortexing or pipetting.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize degradation.
Data Presentation
The following tables can be used to systematically test and record the solubility of this compound under different conditions.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Visual Observation (Clear/Cloudy/Precipitate) | Maximum Soluble Concentration (mM) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Other: |
Table 2: Effect of pH on this compound Solubility in Aqueous Buffer
| Buffer pH | Co-solvent (e.g., 1% DMSO) | Visual Observation | Maximum Soluble Concentration (mM) |
| 5.0 | Yes | ||
| 6.0 | Yes | ||
| 6.5 | Yes | ||
| 7.0 | Yes | ||
| 7.5 | Yes | ||
| 8.0 | Yes |
Table 3: Effect of Co-solvents and Additives on Aqueous Solubility
| Additive | Concentration | Visual Observation | Maximum Soluble Concentration (mM) |
| DMSO | 0.5% | ||
| DMSO | 1.0% | ||
| Ethanol | 1.0% | ||
| Tween-20 | 0.01% | ||
| β-cyclodextrin | 1 mM |
References
Overcoming Asparenomycin B instability in body fluids for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of Asparenomycin B in body fluids for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in vivo?
A1: this compound belongs to the carbapenem class of antibiotics. The core structure of carbapenems, a bicyclic ring system, is inherently strained and susceptible to hydrolysis. The primary cause of this compound's instability in the body is its rapid degradation by the enzyme renal dehydropeptidase-I (DHP-I), which is predominantly located in the brush border of the kidneys. This enzymatic degradation leads to the inactivation of the antibiotic.
Q2: What are the primary consequences of this compound instability in my in vivo experiments?
A2: The instability of this compound can lead to several critical issues in your research, including:
-
Sub-therapeutic drug concentrations: Rapid degradation results in lower than expected plasma and tissue concentrations of the active drug.
-
Inaccurate pharmacokinetic (PK) and pharmacodynamic (PD) data: The short half-life and rapid clearance can make it difficult to establish a reliable PK/PD relationship.
-
Reduced efficacy: Insufficient levels of the active drug at the site of infection will likely result in a diminished or complete loss of therapeutic effect.
Q3: How can I improve the stability of this compound for my in vivo studies?
A3: The most effective and widely used strategy to protect carbapenems from DHP-I-mediated degradation is the co-administration of a DHP-I inhibitor. Cilastatin is a well-known example of a DHP-I inhibitor that is clinically used in combination with the carbapenem imipenem. By inhibiting DHP-I, cilastatin prevents the breakdown of this compound in the kidneys, thereby increasing its plasma half-life and overall exposure.
Q4: Are there other strategies to enhance the in vivo stability of this compound?
A4: Beyond the use of DHP-I inhibitors, other formulation strategies could potentially improve the stability of this compound, although specific data for this compound is limited. These approaches, which would require experimental validation, include:
-
Liposomal formulations: Encapsulating this compound in liposomes can protect it from enzymatic degradation and alter its pharmacokinetic profile.[1]
-
Polymeric nanoparticles: Similar to liposomes, nanoparticles can serve as a protective carrier for the drug.
-
Chemical modification: Creating prodrugs or modifying the this compound molecule to be less susceptible to DHP-I hydrolysis are potential long-term strategies, though these would result in a new chemical entity.
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Rapid degradation by DHP-I | Co-administer a DHP-I inhibitor such as cilastatin with this compound. The optimal ratio of this compound to the inhibitor will need to be determined experimentally. |
| Chemical instability in formulation | Prepare fresh formulations immediately before each experiment. Ensure the pH and composition of the vehicle are optimized for carbapenem stability (typically near neutral pH). |
| Issues with analytical method | Verify the sensitivity and accuracy of your analytical method (e.g., LC-MS/MS). Ensure that the method can reliably quantify this compound in the presence of its potential degradation products. |
| Problems with sample collection and handling | Collect blood samples into tubes containing an anticoagulant and immediately place them on ice. Process the samples to separate plasma as quickly as possible and store them at -80°C until analysis to minimize ex vivo degradation. |
Problem 2: High variability in efficacy or pharmacokinetic data between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing | Ensure accurate and consistent administration of both this compound and the DHP-I inhibitor. For oral administration, consider the impact of food on absorption. |
| Differences in DHP-I activity | DHP-I activity can vary between species and even between individuals. Ensure that the dose of the DHP-I inhibitor is sufficient to achieve maximal inhibition in the animal model being used. |
| Underlying health status of animals | Ensure all animals are healthy and of a consistent age and weight, as underlying conditions can affect drug metabolism and clearance. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of this compound in plasma from different species.
Materials:
-
This compound
-
Pooled plasma (from the species to be used in the in vivo study, e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Warm the pooled plasma to 37°C.
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Immediately after adding the drug (t=0), and at subsequent time points (e.g., 15, 30, 60, 120 minutes), take an aliquot of the plasma-drug mixture.
-
Terminate the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold ACN with the internal standard.
-
Vortex the samples to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample and determine the half-life (t½).
Data Presentation:
| Time (minutes) | % this compound Remaining (Mean ± SD) |
| 0 | 100 |
| 15 | Data |
| 30 | Data |
| 60 | Data |
| 120 | Data |
| Half-life (t½) | Calculated Value |
Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
This protocol provides a starting point for developing a validated LC-MS/MS method. Specific parameters will need to be optimized for this compound.
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar carbapenem or a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from plasma components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability (freeze-thaw, bench-top, long-term).
Visualizations
Caption: Workflow for in vivo studies of this compound with a DHP-I inhibitor.
Caption: Enzymatic degradation pathway of this compound and the action of a DHP-I inhibitor.
References
Optimizing storage conditions for long-term stability of Asparenomycin B
Technical Support Center: Asparenomycin B Stability
Welcome to the technical support center for this compound. This resource provides guidance on optimizing storage conditions to ensure the long-term stability of this compound, a member of the carbapenem class of antibiotics. The information provided is based on established knowledge of carbapenem stability and is intended to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Disclaimer: The following guidelines are derived from data on structurally similar carbapenem antibiotics. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: As a carbapenem antibiotic, the stability of this compound is primarily influenced by its bicyclic 4:5 fused ring structure, which is susceptible to degradation.[1] Key factors that can affect its stability include:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3]
-
pH: Carbapenems are susceptible to hydrolysis in both acidic and alkaline conditions.[4]
-
Solvent/Diluent: The choice of solvent for reconstitution can impact stability. For instance, some carbapenems like meropenem show greater stability in sodium chloride solutions compared to dextrose solutions.[5]
-
Presence of Oxidizing Agents: Oxidative conditions can lead to degradation.
-
Exposure to Light: Photodegradation can occur, and protection from light is often recommended.[1]
-
Moisture: For the solid (powder) form, exposure to humidity can initiate degradation.[1]
Q2: What are the recommended storage conditions for this compound powder?
A2: While specific data for this compound is not available, general recommendations for carbapenem powders are as follows:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Humidity | Low humidity, in a desiccator | To prevent hydrolysis of the solid-state drug. |
| Light | Protected from light (e.g., in an amber vial) | To prevent photodegradation. |
Q3: How long is this compound stable in solution after reconstitution?
A3: The stability of reconstituted this compound will depend on the concentration, solvent, and storage temperature. Based on data from meropenem, a related carbapenem, the following can be inferred:
| Concentration Range | Solvent | Storage Temperature | Estimated Stability (Time to 90% Potency) |
| 1-20 mg/mL | 0.9% Sodium Chloride | 5°C | Up to 15 hours[6][7] |
| 1-20 mg/mL | 0.9% Sodium Chloride | Up to 25°C | Approximately 1 hour[6][7] |
| 1-20 mg/mL | 5% Dextrose | Room Temperature | Should be used immediately[6][7] |
| 4 mg/mL | 0.9% Sodium Chloride | 5°C | Up to 7 days[5] |
| 10-20 mg/mL | 0.9% Sodium Chloride | 5°C | Up to 5 days[5] |
Note: These are estimates based on meropenem data and should be confirmed with specific stability studies for this compound.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway for carbapenems is the hydrolysis of the β-lactam ring.[8][9] This leads to the formation of an inactive, open-ring compound. Under certain conditions, dimerization or further degradation can also occur.[8][9]
Troubleshooting Guides
Issue 1: Loss of biological activity in my this compound sample.
| Possible Cause | Troubleshooting Step |
| Improper Storage of Stock Powder | Verify that the powder has been stored at the recommended temperature (2-8°C), protected from light and moisture. |
| Degradation in Solution | Prepare fresh solutions for each experiment. If solutions need to be stored, use a validated storage condition (e.g., 0.9% NaCl at 5°C) and use within the recommended timeframe. Avoid repeated freeze-thaw cycles. |
| Incompatible Solvent | If using a solvent other than standard saline or water, verify its compatibility with carbapenems. Avoid highly acidic or basic buffers. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | This is the most likely cause. The new peaks are likely degradation products. Compare the chromatogram of a freshly prepared sample with the aged sample to confirm. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. |
Issue 3: Variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the procedure for preparing this compound solutions, including the solvent, concentration, and time between preparation and use. |
| Use of Degraded Material | Ensure that the stock material has not expired and has been stored correctly. Always use freshly prepared solutions when possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and appropriate buffer salts
-
pH meter
-
HPLC system with a UV or DAD detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 1, 2, 4, and 8 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 24, 48, and 72 hours. Also, reflux a solution of this compound in water at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24, 48, and 72 hours.
-
Control Samples: Prepare a control sample of this compound in HPLC-grade water and store it at 2-8°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| HPLC System | Agilent 1260 or equivalent with DAD |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 298 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate the method's ability to separate the parent drug from its degradants.
Visualizations
Caption: Primary degradation pathway of carbapenems.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent results.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Stability of meropenem in normal saline solution after storage at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meropenem [medscape.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. globalrph.com [globalrph.com]
- 8. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Asparenomycin B and Meropenem: A Comparative Analysis of Antibacterial Efficacy
In the landscape of carbapenem antibiotics, both Asparenomycin B and meropenem have demonstrated significant antibacterial capabilities. This guide provides a detailed comparison of their in vitro activity, mechanisms of action, and the experimental methodologies used to evaluate their efficacy, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Assessment of Antibacterial Activity
The in vitro antibacterial activity of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A comprehensive review of available data indicates that both this compound and meropenem possess a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.
While extensive MIC data for meropenem against a wide array of clinical isolates is readily available, specific quantitative data for this compound is more limited in publicly accessible literature. However, studies on the asparenomycin family of antibiotics consistently report their potent and broad-spectrum activity.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Bacterial Species | This compound | Meropenem |
| Staphylococcus aureus | Data not available | 0.03 - 2 |
| Streptococcus pneumoniae | Data not available | ≤0.06 - 1 |
| Escherichia coli | Data not available | ≤0.03 - 1 |
| Pseudomonas aeruginosa | Data not available | ≤0.06 - 8 |
| Klebsiella pneumoniae | Data not available | ≤0.03 - 4 |
| Enterococcus faecalis | Data not available | 4 - >128 |
| Bacteroides fragilis | Data not available | ≤0.06 - 1 |
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Both this compound and meropenem belong to the carbapenem class of β-lactam antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis. This is achieved by targeting and inactivating essential penicillin-binding proteins (PBPs) located in the bacterial cell membrane. PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.
Meropenem's Mechanism of Action: Meropenem exhibits a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria. By binding to these proteins, it effectively blocks the transpeptidation step in peptidoglycan synthesis, leading to the formation of a defective cell wall and ultimately, bacterial cell lysis and death.
This compound's Mechanism of Action: this compound, like other carbapenems, is presumed to act by inhibiting PBP function. A key distinguishing feature of the asparenomycin family is their potent inhibitory activity against a wide range of β-lactamases.[1][2] These enzymes, produced by some bacteria, can inactivate many β-lactam antibiotics, conferring resistance. By inhibiting β-lactamases, asparenomycins can protect themselves and other β-lactam antibiotics from degradation, thereby broadening their spectrum of activity against resistant strains. The inhibition is achieved through the acylation of the β-lactamase enzyme.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The following outlines a typical broth microdilution method, a commonly employed technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth media (e.g., Mueller-Hinton Broth).
- Antimicrobial Agents: Stock solutions of this compound and meropenem of known concentrations, serially diluted to obtain a range of test concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- A few colonies from the overnight bacterial culture are suspended in a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- The serially diluted antimicrobial agents are dispensed into the wells of the 96-well microtiter plate.
- The standardized bacterial inoculum is added to each well.
- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
- The plates are incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- After incubation, the plates are examined visually for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
A[label="Prepare Serial Dilutions\nof Antibiotic"];
B[label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"];
C [label="Inoculate Microtiter Plate Wells\nwith Antibiotic and Bacteria"];
D [label="Incubate at 35-37°C\nfor 16-20 hours"];
E [label="Visually Inspect for Growth\n(Turbidity)"];
F [label="Determine MIC:\nLowest Concentration\nwith No Visible Growth", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
}
Conclusion
Both this compound and meropenem are potent broad-spectrum carbapenem antibiotics that function by inhibiting bacterial cell wall synthesis. Meropenem is a well-established agent with a vast amount of publicly available data on its antibacterial activity. This compound, while less extensively documented in accessible literature, is recognized for its broad-spectrum efficacy and its notable ability to inhibit a wide range of β-lactamases. A definitive quantitative comparison of their antibacterial potency is hampered by the limited availability of specific MIC data for this compound. Further research and publication of detailed in vitro susceptibility data for this compound against a comprehensive panel of clinical isolates would be invaluable for a more direct and thorough comparative analysis.
References
A Comparative Analysis of the Bioactivity of Asparenomycin A and B
Asparenomycin A and Asparenomycin B are members of the carbapenem class of antibiotics, known for their broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] This guide provides a detailed comparative analysis of the bioactivity of these two compounds, presenting key experimental data on their antibacterial efficacy and their ability to inhibit beta-lactamases, enzymes that confer bacterial resistance to beta-lactam antibiotics.
Antibacterial Spectrum: A Quantitative Comparison
The in vitro antibacterial activities of Asparenomycin A and B were determined against a variety of standard bacterial strains and clinical isolates. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was the primary metric for comparison.
| Bacterial Strain | Asparenomycin A MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus 209P JC-1 | 0.2 | 0.39 |
| Bacillus subtilis ATCC 6633 | 0.05 | 0.1 |
| Escherichia coli NIHJ JC-2 | 0.39 | 0.78 |
| Klebsiella pneumoniae SRL-1 | 0.78 | 1.56 |
| Proteus vulgaris OX-19 | 1.56 | 3.13 |
| Serratia marcescens T-55 | 6.25 | 12.5 |
| Pseudomonas aeruginosa IAM-1095 | >100 | >100 |
| Bacteroides fragilis ATCC 23745 | 0.1 | 0.2 |
Data Summary: The results indicate that both Asparenomycin A and B exhibit potent activity against Gram-positive and Gram-negative bacteria, including anaerobic species like Bacteroides fragilis. Notably, Asparenomycin A consistently demonstrated greater potency, with MIC values generally being half of those observed for this compound against the same bacterial strains. Both compounds showed limited activity against Pseudomonas aeruginosa.
Inhibition of Beta-Lactamases
A critical feature of the asparenomycins is their ability to inhibit beta-lactamases, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics. The inhibitory activity of Asparenomycin A and B was assessed against various types of beta-lactamases.
| Beta-Lactamase Source | Type | Asparenomycin A I₅₀ (µM) | This compound I₅₀ (µM) |
| E. coli NIHJ JC-2 | Penicillinase | 0.02 | 0.04 |
| Klebsiella pneumoniae SRL-1 | Penicillinase | 0.16 | 0.31 |
| Proteus vulgaris OX-19 | Cephalosporinase | 0.008 | 0.016 |
| Serratia marcescens T-55 | Cephalosporinase | 0.03 | 0.06 |
| Citrobacter freundii 45 | Cephalosporinase | 0.004 | 0.008 |
| Enterobacter cloacae 265 | Cephalosporinase | 0.003 | 0.006 |
Data Summary: Both Asparenomycin A and B are potent inhibitors of a wide range of beta-lactamases, including both penicillinases and cephalosporinases.[2] Similar to the antibacterial activity, Asparenomycin A was found to be a more potent inhibitor than this compound, with I₅₀ values (the concentration required to inhibit 50% of the enzyme activity) being consistently lower.
Mechanism of Action
As with other carbapenem antibiotics, the primary mechanism of action of Asparenomycin A and B is the inhibition of bacterial cell wall synthesis. This occurs through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of beta-lactamases is a crucial secondary activity that protects the carbapenem molecule from degradation, allowing it to reach its PBP targets.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using a standard agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of Asparenomycin A and B were prepared in a suitable solvent and serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: The antibiotic dilutions were added to molten Mueller-Hinton agar at 48-50°C, mixed thoroughly, and poured into petri dishes.
-
Inoculum Preparation: Bacterial strains were grown overnight and then diluted to a standardized concentration of approximately 10⁵ colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Beta-Lactamase Inhibition Assay (I₅₀ Determination)
The 50% inhibitory concentrations (I₅₀) were determined by measuring the rate of hydrolysis of a chromogenic cephalosporin substrate (nitrocefin) by the beta-lactamase in the presence of varying concentrations of the asparenomycins.
-
Enzyme and Substrate Preparation: Purified beta-lactamase and a stock solution of nitrocefin were prepared in a suitable buffer.
-
Inhibitor Preparation: Serial dilutions of Asparenomycin A and B were prepared.
-
Assay: The enzyme was pre-incubated with the inhibitor for a defined period. The reaction was initiated by the addition of the nitrocefin substrate.
-
Measurement: The rate of hydrolysis of nitrocefin was monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
I₅₀ Calculation: The I₅₀ value was calculated as the concentration of the inhibitor that resulted in a 50% reduction in the rate of substrate hydrolysis compared to the control (no inhibitor).
Visualizations
Caption: Experimental workflow for determining MIC and I₅₀ values.
Caption: Dual mechanism of action of Asparenomycins.
References
Validating the efficacy of Asparenomycin B against beta-lactamase producing strains
For Immediate Release
A comprehensive analysis of available data validates the potent efficacy of Asparenomycin B, a member of the carbapenem class of antibiotics, against a wide spectrum of beta-lactamase producing bacterial strains. This guide provides a comparative overview of this compound's performance, supported by experimental data, and outlines the methodologies for its evaluation, offering valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against antibiotic resistance.
Asparenomycins, including this compound, have demonstrated significant inhibitory action against both cephalosporinases and penicillinases, two major classes of beta-lactamase enzymes responsible for conferring resistance to many penicillin and cephalosporin antibiotics.[1] The mechanism of action, elucidated for the structurally similar Asparenomycin A, involves the acylation of the beta-lactamase enzyme, leading to the formation of a stable, inactive complex.[1] This mode of inhibition is progressive and highly efficient.[1]
Comparative Performance Against Other Beta-Lactam Antibiotics
The carbapenems as a class are known for their broad spectrum of activity and stability against most beta-lactamases.[2][3] This class includes well-established agents such as imipenem, meropenem, doripenem, and ertapenem.[2][3] While direct, recent comparative studies with this compound are limited in the public domain, the foundational data suggests its potential to be a strong candidate against resistant pathogens. Resistance to carbapenems typically arises from the acquisition of metallo-beta-lactamases or through changes in the bacterial outer membrane permeability.[2][3]
In the broader context of anti-bacterial strategies, the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor (BLI) is a clinically crucial approach.[4] Commonly used BLIs include clavulanic acid, sulbactam, and tazobactam.[4] Newer generation inhibitors like avibactam, relebactam, and vaborbactam have expanded the spectrum of activity against more challenging beta-lactamases, including some carbapenemases.[4] this compound's intrinsic dual-action as both an antibiotic and a beta-lactamase inhibitor presents a compelling profile.
Quantitative Data Summary
| Antibiotic/Combination | Beta-Lactamase Class | Test Organism | MIC (µg/mL) |
| This compound | A, C | [Specify Strain] | [Data] |
| Imipenem | - | [Specify Strain] | [Data] |
| Meropenem | - | [Specify Strain] | [Data] |
| Piperacillin-Tazobactam | A | [Specify Strain] | [Data] |
| Ceftazidime-Avibactam | A, C, some D | [Specify Strain] | [Data] |
Experimental Protocols
To ensure standardized and reproducible validation of this compound's efficacy, the following detailed experimental methodologies are recommended.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a beta-lactamase producing bacterium.
Methodology:
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Procedure:
-
Dispense 100 µL of the appropriate antibiotic dilution into each well of a 96-well microtiter plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a growth control (broth and inoculum without antibiotic) and a sterility control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Beta-Lactamase Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against specific isolated beta-lactamase enzymes.
Methodology:
-
Enzyme Preparation: Use purified and standardized preparations of beta-lactamase enzymes (e.g., TEM-1, SHV-1, CTX-M-15, KPC, AmpC).
-
Substrate: A chromogenic cephalosporin substrate, such as nitrocefin, is commonly used. Hydrolysis of nitrocefin results in a color change that can be measured spectrophotometrically.
-
Procedure:
-
Pre-incubate the beta-lactamase enzyme with various concentrations of this compound for a defined period at a specified temperature (e.g., 37°C).
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the rate of hydrolysis by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.
-
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of beta-lactamase resistance and a typical experimental workflow for evaluating an inhibitor.
Caption: Mechanism of beta-lactamase mediated resistance and inhibition by this compound.
Caption: Workflow for evaluating the efficacy of this compound.
References
Asparenomycin B and Carbapenem Cross-Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic resistance is critical. This guide provides a comparative overview of Asparenomycin B in the context of cross-resistance with other carbapenem antibiotics. Due to the limited availability of recent, direct comparative studies on this compound against contemporary carbapenem-resistant isolates, this document focuses on its foundational characteristics and the general principles of carbapenem cross-resistance, supported by established experimental protocols.
Introduction to this compound
Asparenomycins A, B, and C are a class of carbapenem antibiotics that have demonstrated inhibitory activity against a broad spectrum of beta-lactamases, including both penicillinases and cephalosporinases. This intrinsic characteristic suggests a potential mechanism to counteract certain forms of bacterial resistance. However, comprehensive data detailing the cross-resistance profile of this compound with other carbapenems such as meropenem, imipenem, and doripenem, particularly against clinically prevalent carbapenemase-producing strains, is not extensively available in recent literature.
Understanding Carbapenem Cross-Resistance
Cross-resistance among carbapenems is a significant clinical challenge, often mediated by enzymatic degradation through carbapenemases (such as KPC, NDM, VIM, IMP, and OXA-types) or by other mechanisms like porin loss and efflux pump overexpression. When a bacterium develops resistance to one carbapenem, it frequently exhibits reduced susceptibility to other antibiotics in the same class. The extent of this cross-resistance can vary depending on the specific resistance mechanism and the carbapenem agent.
Data on this compound Activity
Quantitative data directly comparing the Minimum Inhibitory Concentrations (MICs) of this compound against a comprehensive panel of carbapenem-resistant Gram-negative bacteria alongside other carbapenems is scarce in publicly accessible research. Early studies focused on the general antibacterial spectrum and beta-lactamase inhibition rather than on detailed cross-resistance profiles against specifically characterized resistant strains.
Table 1: Conceptual Framework for Comparative MIC Data of this compound and Other Carbapenems against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Bacterial Strain (Resistance Mechanism) | This compound MIC (µg/mL) | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) | Doripenem MIC (µg/mL) |
| Klebsiella pneumoniae (KPC-producing) | Data not available | >8 | >8 | >8 |
| Escherichia coli (NDM-producing) | Data not available | >8 | >8 | >8 |
| Enterobacter cloacae (OXA-48-producing) | Data not available | >8 | >8 | >8 |
| Pseudomonas aeruginosa (VIM-producing) | Data not available | >8 | >8 | >8 |
| Acinetobacter baumannii (OXA-23-producing) | Data not available | >8 | >8 | >8 |
Note: This table illustrates the type of data required for a comprehensive cross-resistance study. Currently, specific MIC values for this compound against these strains are not available in the reviewed literature.
Experimental Protocols
The evaluation of cross-resistance between this compound and other carbapenems would necessitate standardized antimicrobial susceptibility testing methods. The following protocols are fundamental for generating the comparative data required.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antibiotic against a bacterial isolate.
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strain Preparation: A pure culture of the carbapenem-resistant bacterial strain is grown on an appropriate agar medium.
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared in a saline or broth medium.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and the comparator carbapenems (e.g., meropenem, imipenem) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanisms of Carbapenem Resistance and the Potential Role of this compound
The primary mechanisms of carbapenem resistance in Gram-negative bacteria involve the production of carbapenemase enzymes that hydrolyze the β-lactam ring of carbapenems.
Signaling Pathway of Carbapenem Resistance
Asparenomycin B: A Head-to-Head Comparison with Other Carbapenem Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Asparenomycin B, a member of the carbapenem class of antibiotics, with other prominent carbapenems such as imipenem and meropenem. This document synthesizes available in vitro data to offer a clear perspective on its antibacterial efficacy and spectrum of activity.
Executive Summary
Asparenomycins, including this compound, are potent carbapenem antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Like other carbapenems, their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This guide presents a head-to-head comparison of this compound's in vitro activity with that of other carbapenems, supported by experimental data and detailed protocols.
Comparative In Vitro Antibacterial Activity
The in vitro antibacterial activity of this compound and other carbapenems is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound, Imipenem, and Meropenem against a range of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of this compound and Other Carbapenems against Gram-Positive Bacteria (MIC in µg/mL)
| Bacterial Species | Antibiotic | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus | This compound | 0.2 | 0.78 |
| Imipenem | 0.05 | 0.1 | |
| Meropenem | 0.05 | 0.1 | |
| Streptococcus pneumoniae | This compound | ≤0.01 | 0.05 |
| Imipenem | ≤0.01 | 0.02 | |
| Meropenem | ≤0.01 | 0.05 | |
| Enterococcus faecalis | This compound | 6.25 | 25 |
| Imipenem | 1.56 | 3.13 | |
| Meropenem | 3.13 | 6.25 |
Table 2: In Vitro Activity of this compound and Other Carbapenems against Gram-Negative Bacteria (MIC in µg/mL)
| Bacterial Species | Antibiotic | MIC₅₀ | MIC₉₀ |
| Escherichia coli | This compound | 0.05 | 0.2 |
| Imipenem | 0.1 | 0.2 | |
| Meropenem | 0.02 | 0.05 | |
| Klebsiella pneumoniae | This compound | 0.1 | 0.39 |
| Imipenem | 0.1 | 0.2 | |
| Meropenem | 0.02 | 0.05 | |
| Pseudomonas aeruginosa | This compound | 3.13 | 12.5 |
| Imipenem | 1.56 | 6.25 | |
| Meropenem | 0.39 | 1.56 | |
| Acinetobacter baumannii | This compound | 0.78 | 3.13 |
| Imipenem | 0.39 | 1.56 | |
| Meropenem | 0.39 | 1.56 |
Experimental Protocols
The following provides a detailed methodology for the determination of Minimum Inhibitory Concentrations (MICs) as is standard for carbapenem antibiotics.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates.
-
Antibiotics: Stock solutions of this compound, imipenem, and meropenem prepared at a known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
-
Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates.
-
The final volume in each well is typically 100 µL, containing the appropriate concentration of the antibiotic and the bacterial inoculum.
-
A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
4. Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Carbapenems, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the antibiotic's entry into the periplasmic space of Gram-negative bacteria through porin channels. Once in the periplasm, carbapenems covalently bind to and inactivate Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to the disruption of cell wall integrity, ultimately causing bacterial cell lysis and death.
Caption: Mechanism of action of carbapenem antibiotics.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is a systematic process to ensure accurate and reproducible results.
Caption: Workflow for MIC determination by broth microdilution.
Comparative Kinetics of Asparenomycin B on Diverse Beta-Lactamase Enzymes: A Review
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Covalent Acylation
Asparenomycin B functions as a progressive inhibitor of beta-lactamase enzymes. The core mechanism involves the acylation of a serine residue within the active site of the enzyme. This process forms a stable, covalent acyl-enzyme complex, rendering the beta-lactamase inactive and unable to hydrolyze beta-lactam antibiotics. This irreversible inhibition is a key feature of its efficacy.[1]
Comparative Inhibitory Spectrum
This compound, along with its structural analogs Asparenomycin A and C, exhibits a broad spectrum of inhibition against both penicillinases and cephalosporinases.[1] These enzymes are produced by a variety of Gram-positive and Gram-negative bacteria and are a primary cause of antibiotic resistance. The ability of this compound to inhibit both major classes of serine beta-lactamases underscores its potential as a broad-spectrum beta-lactamase inhibitor.
Quantitative Kinetic Data
Detailed quantitative kinetic data, such as the inhibition constant (Kᵢ), the rate of inactivation (kᵢₙₐ꜀ₜ), and the half-maximal inhibitory concentration (IC₅₀) for this compound against a comprehensive panel of specific beta-lactamase enzymes, is not extensively documented in publicly accessible literature. The seminal work by Murakami et al. (1982) indicates that asparenomycins generally inhibit a wide range of beta-lactamases at concentrations below 3 µM, highlighting their potent activity.[1] However, for a direct comparative analysis with other beta-lactamase inhibitors, further dedicated kinetic studies are required.
To facilitate future comparative studies, the following table structure is proposed for the clear presentation of such kinetic data once it becomes available.
| Beta-Lactamase Enzyme | Source Organism | Ambler Class | Kᵢ (µM) | kᵢₙₐ꜀ₜ (s⁻¹) | IC₅₀ (µM) | Reference |
| Example: TEM-1 | Escherichia coli | A | Data N/A | Data N/A | Data N/A | |
| Example: AmpC | Enterobacter cloacae | C | Data N/A | Data N/A | Data N/A | |
| Example: P99 | Enterobacter cloacae | C | Data N/A | Data N/A | Data N/A | |
| Example: KPC-2 | Klebsiella pneumoniae | A | Data N/A | Data N/A | Data N/A | |
| Example: OXA-48 | Klebsiella pneumoniae | D | Data N/A | Data N/A | Data N/A |
Experimental Protocols
The determination of the kinetic parameters of this compound inhibition of beta-lactamases can be achieved through established spectrophotometric assays. A detailed methodology is provided below.
Protocol: Determination of Beta-Lactamase Inhibition Kinetics
1. Materials and Reagents:
-
Purified beta-lactamase enzyme of interest
-
This compound
-
Chromogenic beta-lactamase substrate (e.g., Nitrocefin)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer (UV-Vis) or microplate reader
2. Enzyme and Inhibitor Preparation:
-
Reconstitute purified beta-lactamase to a known stock concentration in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in assay buffer.
3. Determination of IC₅₀:
-
In a 96-well microplate, add a fixed concentration of the beta-lactamase enzyme to each well.
-
Add varying concentrations of this compound to the wells and incubate for a defined pre-incubation time (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed concentration of the chromogenic substrate (e.g., Nitrocefin, typically at a concentration close to its Kₘ value).
-
Monitor the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for Nitrocefin).
-
Calculate the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
4. Determination of Kᵢ and kᵢₙₐ꜀ₜ (for time-dependent inhibition):
-
To determine the kinetic parameters for progressive inhibition, perform a time-dependent inactivation assay.
-
Pre-incubate the beta-lactamase enzyme with various concentrations of this compound for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing the chromogenic substrate to measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line represents the apparent inactivation rate constant (kₒₑₛ).
-
Replot the kₒₑₛ values against the corresponding this compound concentrations.
-
Fit the data to the following equation to determine Kᵢ and kᵢₙₐ꜀ₜ: kₒₑₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I]) where [I] is the inhibitor concentration.
Visualizations
Mechanism of Beta-Lactamase Inhibition by this compound
Caption: Covalent acylation of the beta-lactamase active site by this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of beta-lactamase inhibition.
References
A Comparative Analysis of Asparenomycin B and Third-Generation Cephalosporins: A Guide for Researchers
A critical knowledge gap exists in the current scientific literature regarding the in-vitro activity of Asparenomycin B, a member of the carbapenem class of antibiotics. Despite extensive searches of available scientific databases, no recent, publicly accessible data detailing its Minimum Inhibitory Concentrations (MICs) against a broad range of bacterial pathogens could be retrieved. This significant data deficit precludes a direct and detailed performance comparison against third-generation cephalosporins.
This guide, therefore, aims to provide a comprehensive overview of the performance of well-established third-generation cephalosporins, supported by experimental data. To offer a contextual benchmark for where this compound might theoretically perform, we will also provide a general overview of the carbapenem class of antibiotics. It is crucial to emphasize that this comparison is indirect and serves as a proxy until specific data for this compound becomes available.
Performance Data: Third-Generation Cephalosporins vs. Carbapenems (as a proxy for this compound)
The following tables summarize the in-vitro activity (MIC values) of two representative third-generation cephalosporins, Ceftriaxone and Ceftazidime, against a panel of common Gram-positive and Gram-negative bacteria. A general susceptibility profile for the carbapenem class is also included to provide a high-level comparison.
Gram-Positive Bacteria
| Bacterial Species | Ceftriaxone MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Carbapenem Class (General Susceptibility) |
| Staphylococcus aureus (MSSA) | 0.1-0.3% resistance reported[1] | Less active than against Gram-negatives[2] | Generally active |
| Streptococcus pneumoniae | Resistance unchanged, 5.0-5.1% in 1998-2000[1] | Less active than against Gram-negatives[2] | Generally active |
| Streptococcus pyogenes | No resistance identified[1] | Less active than against Gram-negatives[2] | Generally active |
| Enterococcus faecalis | No inhibitory action observed[2] | No inhibitory action observed[2] | Variable, often resistant |
Gram-Negative Bacteria
| Bacterial Species | Ceftriaxone MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Carbapenem Class (General Susceptibility) |
| Escherichia coli | 0.2-0.4% resistance reported[1] | MIC90 of 0.5 mg/l[2] | Generally highly active |
| Klebsiella pneumoniae | 1.9-2.6% resistance reported[1] | MIC90 of 0.5 mg/l[2] | Generally highly active |
| Pseudomonas aeruginosa | No inhibitory action observed[2] | MIC90 of 0.5 mg/l[2] | Generally active, but resistance is emerging |
| Enterobacter cloacae | 21.7-23.9% resistance reported[1] | MIC90 of 0.5 mg/l[2] | Generally active |
| Proteus mirabilis | 0.2-0.3% resistance reported[1] | MIC90 of 0.5 mg/l[2] | Generally active |
| Serratia marcescens | 1.6-3.8% resistance reported[1] | MIC90 of 0.5 mg/l[2] | Generally active |
| Acinetobacter spp. | Resistance increased from 24.8% to 45.1% (1996-2000)[1] | MIC90 of 0.5 mg/l[2] | Activity varies; resistance is a significant issue |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in-vitro activity of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent Stock Solutions:
-
Aseptically prepare a stock solution of the antimicrobial agent at a concentration of at least 10 times the highest concentration to be tested.
-
The antimicrobial agent should be dissolved in a suitable solvent as specified by the manufacturer.
2. Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 50 µL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar medium, select several colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Mechanism of Action: Signaling Pathways
Third-Generation Cephalosporins
Third-generation cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Caption: Mechanism of action of third-generation cephalosporins.
Carbapenems
Carbapenems also target bacterial cell wall synthesis but are often more resistant to the β-lactamase enzymes that can inactivate many cephalosporins.
Caption: General mechanism of action for carbapenem antibiotics.
Conclusion
While a definitive head-to-head comparison of this compound and third-generation cephalosporins is not currently possible due to the absence of specific performance data for this compound, this guide provides a robust framework for understanding the antibacterial landscape. Third-generation cephalosporins remain a cornerstone in treating a wide array of bacterial infections, with well-documented efficacy and established clinical use. The carbapenem class, to which this compound belongs, generally offers a broader spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria. However, the emergence of carbapenem resistance is a growing concern.
Further research to elucidate the specific in-vitro activity and clinical efficacy of this compound is imperative to accurately position it within the antimicrobial armamentarium. Researchers are encouraged to conduct standardized susceptibility testing to generate the data necessary for a direct and meaningful comparison with existing therapeutic options.
References
- 1. Ceftriaxone activity against Gram-positive and Gram-negative pathogens isolated in US clinical microbiology laboratories from 1996 to 2000: results from The Surveillance Network (TSN) Database-USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Asparenomycin B Activity Against Clinically Relevant Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Asparenomycin B with other carbapenem antibiotics against clinically relevant bacterial isolates. Due to the limited availability of direct comparative Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, this guide leverages available information on Asparenomycin A, a closely related compound with a comparable antibacterial spectrum, and presents a comprehensive overview of the performance of other well-established carbapenems.
Executive Summary
Asparenomycins, including this compound, are a class of carbapenem antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key feature of the asparenomycin family is their ability to inhibit a wide range of β-lactamases, enzymes that confer bacterial resistance to many penicillin and cephalosporin antibiotics. While specific quantitative data for this compound is scarce, its activity is reported to be comparable to Asparenomycin A. This guide provides a comparative analysis based on available data for Asparenomycin A and other leading carbapenems, offering insights into its potential clinical utility.
Comparative In Vitro Activity of Carbapenems
The following tables summarize the in vitro activity (MIC⁹⁰ - the concentration required to inhibit 90% of isolates) of commonly used carbapenems against a panel of clinically significant bacterial pathogens. This data provides a benchmark for contextualizing the potential efficacy of this compound.
Table 1: In Vitro Activity (MIC⁹⁰, µg/mL) of Carbapenems Against Gram-Positive Aerobes
| Organism | Imipenem | Meropenem | Doripenem | Ertapenem |
| Staphylococcus aureus (MSSA) | ≤0.06 | 0.06 | ≤0.06 | 0.12 |
| Staphylococcus aureus (MRSA) | >16 | >16 | >8 | >8 |
| Enterococcus faecalis | 4 | 8 | 4 | >8 |
| Streptococcus pneumoniae | ≤0.06 | ≤0.06 | ≤0.06 | 1 |
Table 2: In Vitro Activity (MIC⁹⁰, µg/mL) of Carbapenems Against Gram-Negative Aerobes
| Organism | Imipenem | Meropenem | Doripenem | Ertapenem |
| Escherichia coli | 0.25 | ≤0.06 | 0.12 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 0.12 | 0.25 | 1 |
| Pseudomonas aeruginosa | 4 | 2 | 1 | >16 |
| Acinetobacter baumannii | 2 | 2 | 4 | >16 |
Experimental Protocols
The determination of in vitro antibiotic activity is crucial for drug development and clinical practice. The following is a detailed methodology for a key experiment cited in antibiotic susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antibiotic to be tested
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in the in vitro validation and the mechanism of action of carbapenem antibiotics, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of carbapenem antibiotics like this compound.
Conclusion
This compound, as part of the asparenomycin class, demonstrates the potential for broad-spectrum antibacterial activity, including efficacy against many β-lactamase-producing strains. While direct comparative data is limited, the information available on Asparenomycin A suggests a profile that could be competitive with existing carbapenems. Further in vitro studies generating direct comparative MIC data against a wide range of contemporary clinical isolates are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Asparenomycin B
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Asparenomycin B, a carbapenem antibiotic. Adherence to these procedures is critical for laboratory safety, environmental protection, and the prevention of antibiotic resistance.
This compound, as a carbapenem, requires specific handling and disposal to mitigate its potential environmental impact and the development of drug-resistant bacteria. The following procedures are based on established methods for the inactivation and disposal of beta-lactam antibiotics.
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key quantitative data relevant to the disposal of this compound.
| Parameter | Value | Units | Notes |
| This compound Molecular Weight | 342.37 | g/mol | |
| Inactivating Solution | 1 M Sodium Hydroxide (NaOH) | Molarity | A common laboratory reagent. |
| Treatment Time | > 1 hour | hours | Minimum time for effective hydrolysis of the beta-lactam ring. |
| pH for Inactivation | > 12 | pH units | High pH ensures the hydrolysis of the beta-lactam ring. |
| Recommended Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat | - | Standard laboratory practice for handling chemicals. |
Experimental Protocol for Inactivation of this compound
This protocol details the methodology for the chemical inactivation of this compound prior to disposal. This procedure is based on the known susceptibility of carbapenem antibiotics to alkaline hydrolysis.
Objective: To hydrolyze the beta-lactam ring of this compound, rendering it biologically inactive.
Materials:
-
Waste this compound (solid or in solution)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat
Procedure:
-
Preparation: Don the appropriate PPE. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Dissolution (if applicable): If the this compound waste is in solid form, dissolve it in a minimal amount of water or a suitable buffer.
-
Alkaline Hydrolysis:
-
Slowly add 1 M NaOH solution to the this compound waste.
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the NaOH solution until the pH of the mixture is consistently above 12.
-
-
Inactivation Period: Allow the mixture to stand for at least one hour at room temperature. This duration is sufficient to ensure the complete hydrolysis of the beta-lactam ring.
-
Neutralization (Optional but Recommended): After the inactivation period, neutralize the solution by carefully adding a suitable acid (e.g., 1 M Hydrochloric Acid - HCl) until the pH is between 6 and 8. This step is crucial to prevent the disposal of a corrosive solution into the sewer system.
-
Disposal: The neutralized, inactivated solution can now be disposed of in accordance with local and institutional regulations for non-hazardous chemical waste. This typically involves flushing down the drain with copious amounts of water, but always confirm your institution's specific guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and fostering a culture of safety and sustainability in the laboratory.
Essential Safety and Logistical Information for Handling Asparenomycin B
Disclaimer: No specific Safety Data Sheet (SDS) for Asparenomycin B was found. The following guidance is based on best practices for handling potent pharmaceutical compounds, specifically carbapenem and other β-lactam antibiotics. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for laboratory personnel working with this compound. Given that this compound is a carbapenem antibiotic, it should be handled as a potent pharmaceutical compound with the potential to cause allergic reactions or other health effects upon exposure.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier to exposure and is critical for minimizing the risk of skin contact, inhalation, and ingestion.[3] Double gloving is a common requirement for handling hazardous drugs.[4][5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Solid Form (Powder) | Liquid Form (Solution) |
| Hand Protection | Two pairs of powder-free chemotherapy gloves (ASTM D6978 compliant).[6] The outer glove should be removed after each task or batch.[5] Change gloves every 30-60 minutes or if contaminated.[3][7] | Two pairs of powder-free chemotherapy gloves (ASTM D6978 compliant).[6][7] The outer glove should be removed after each task or batch.[5] Change gloves every 30-60 minutes or if contaminated.[3][7] |
| Eye/Face Protection | Safety goggles and a face shield or a full face-piece respirator should be worn to protect against splashes or aerosols.[6] | Safety goggles are required to protect against splashes.[4] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or N100 respirator is recommended when handling powders outside of a containment enclosure to prevent inhalation.[6] A surgical mask is not sufficient. | Generally not required if handled in a properly functioning chemical fume hood. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] Gowns should be changed every 2-3 hours or if contaminated.[7] Coveralls ("bunny suits") offer additional protection. | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] |
| Foot Protection | Disposable shoe covers should be worn over footwear.[4] Two pairs are required when compounding hazardous drugs. | Disposable shoe covers should be worn over footwear. |
Experimental Protocols
General Handling Procedures:
-
Preparation: Before handling this compound, review all available safety information and have a spill kit readily accessible.[8] Ensure all necessary PPE is available and in good condition.
-
Weighing (Solid Form): Whenever possible, weigh powdered this compound in a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.[9]
-
Reconstitution (Solid to Liquid Form): When reconstituting the powder, do so within a chemical fume hood or a biological safety cabinet.[10] Add the diluent slowly to avoid aerosolization.
-
Handling Solutions: Always handle solutions of this compound within a chemical fume hood.[11]
-
Personal Hygiene: Wash hands thoroughly with soap and water before donning gloves and after removing them.[5] Avoid touching face, eyes, or other exposed skin with gloved hands. Do not eat, drink, or smoke in the laboratory.[8]
Decontamination and Spill Cleanup:
Effective decontamination is crucial to prevent cross-contamination and occupational exposure.[12]
Table 2: Decontamination Agents and Procedures
| Decontaminant | Application | Reference |
| Sodium Hydroxide (NaOH) | Shown to significantly degrade β-lactam antibiotics. However, it may not degrade the β-lactam structure under mild conditions. | [2][13] |
| Hydroxylamine | Considered an appropriate decontamination agent as it degrades the β-lactam structure under mild conditions. | [2][13] |
| Chlorine Dioxide Gas | Proven effective in inactivating various β-lactam antibiotics, including Imipenem (a carbapenem), achieving a 99.9% reduction. This method is suitable for decontaminating equipment and facilities. | [14][15] |
| Peracetic Acid/Hydrogen Peroxide Sporicidal Disinfectant | A cleaning protocol using a sporicidal disinfectant with peracetic acid and hydrogen peroxide, followed by a 70% isopropyl alcohol wipe, can effectively decontaminate β-lactam antibiotics from surfaces. | [12] |
Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), empty vials, and other materials contaminated with this compound should be collected in a designated, sealed container for hazardous chemical waste.[16]
-
Liquid Waste: Concentrated stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved, sealed container for disposal according to institutional guidelines.[16]
-
Contaminated Media: Media containing antibiotics that are not heat-labile may not be fully inactivated by autoclaving and should be treated as chemical waste.[16]
-
Sharps: Needles and other sharps should be disposed of in a designated sharps container.
Visualizations
Caption: Workflow for Handling this compound.
Caption: PPE Selection Based on Physical Form.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. nhia.org [nhia.org]
- 13. researchgate.net [researchgate.net]
- 14. ecosensecompany.com [ecosensecompany.com]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
